2-Acetylamino-4-methylthiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-acetamido-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-3-5(6(11)12)13-7(8-3)9-4(2)10/h1-2H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBIYKNODXVOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357644 | |
| Record name | 2-Acetylamino-4-methyl-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63788-62-5 | |
| Record name | 2-Acetylamino-4-methyl-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS No. 63788-62-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physical and chemical characteristics, synthesis, and spectral data, and explores the biological context of the broader thiazole class of molecules.
Core Chemical Properties
This compound is a solid compound at room temperature and requires refrigeration for long-term storage.[1] It has a molecular weight of 200.22 g/mol .[1] While a specific melting point for the carboxylic acid has not been reported in the reviewed literature, its ethyl ester derivative, ethyl 2-acetylamino-4-methylthiazole-5-carboxylate, has a melting point of 215-217 °C.
Table 1: Physical and Chemical Properties of this compound and its Ethyl Ester
| Property | This compound | Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate |
| CAS Number | 63788-62-5[1] | 55369-04-5 |
| Molecular Formula | C₇H₈N₂O₃S | C₉H₁₂N₂O₃S |
| Molecular Weight | 200.22 g/mol [1] | 228.27 g/mol |
| Physical Form | Solid[1] | Solid |
| Melting Point | Not Reported | 215-217 °C |
| Storage | Refrigerator[1] | Not Specified |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from the commercially available ethyl 2-amino-4-methylthiazole-5-carboxylate.
Step 1: Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate
This procedure involves the acylation of the amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Experimental Protocol:
-
A suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 ml) is prepared.
-
The suspension is heated for 5 hours at a temperature of 105-110°C.[2][3]
-
Following the reaction, the excess acetic anhydride is removed by distillation.[2][3]
-
The resulting residue is treated with water (10-15 ml) to precipitate the product, ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.[2][3]
-
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. While a specific protocol for this exact compound is not detailed in the searched literature, a general method for the hydrolysis of similar thiazole esters can be applied. This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
-
General Hydrolysis Protocol (based on related compounds):
-
The ethyl ester is dissolved in a suitable solvent, such as ethanol or methanol.
-
An aqueous solution of a strong base (e.g., NaOH or KOH) is added, and the mixture is heated under reflux.
-
The reaction progress is monitored by a suitable technique (e.g., TLC).
-
Upon completion, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure.
-
The aqueous residue is then acidified with a mineral acid (e.g., HCl) to a pH that facilitates the precipitation of the carboxylic acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Below is a workflow diagram illustrating the synthesis process.
Caption: Synthesis workflow for this compound.
Spectral Data
Table 2: ¹H NMR Data for Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available in a structured format in the search results |
Note: While a table in one of the search results is mentioned to contain spectral data, the actual data points for the target molecule or its ester were not explicitly provided in the snippets.
Biological Context and Potential Applications
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] These include antimicrobial, anti-inflammatory, and anticancer properties.
-
Antimicrobial and Anticancer Activity: Numerous studies have focused on the synthesis and in vitro evaluation of thiazole derivatives as potential antimicrobial and anticancer agents.[4][5] For instance, certain bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been investigated for their dual utility in treating cancer patients who are susceptible to microbial infections.[4]
-
Anti-inflammatory Activity: The thiazole nucleus is also a key component in compounds designed as anti-inflammatory agents.
While the specific biological activity and associated signaling pathways for this compound have not been explicitly detailed in the available literature, its structural similarity to other biologically active thiazoles suggests it could be a valuable building block or lead compound in drug discovery programs targeting these therapeutic areas.
The relationship between the core thiazole structure and its potential biological activities is depicted in the following diagram.
References
An In-Depth Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS: 63788-62-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS number 63788-62-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a probable synthetic route, and explores potential biological activities based on the known pharmacology of structurally related thiazole derivatives. Detailed experimental protocols for assessing these potential activities are also provided to facilitate further research and development.
Physicochemical Properties
This compound is a solid organic compound. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 63788-62-5 | |
| Molecular Formula | C₇H₈N₂O₃S | |
| Molecular Weight | 200.22 g/mol | |
| Melting Point | 252-254 °C | |
| Physical State | Solid | |
| Purity | 97% - ~99% | |
| Storage Temperature | 2-8 °C |
Synthesis
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate
-
Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in acetic anhydride (excess).
-
Heat the suspension at 105-110 °C for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess acetic anhydride under reduced pressure.
-
To the residue, add cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the synthesized ethyl 2-acetylamino-4-methylthiazole-5-carboxylate (1 equivalent) in a suitable solvent such as methanol.
-
Add an aqueous solution of a base, for example, sodium hydroxide (2-3 equivalents).
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram
Potential Biological Activities and Experimental Protocols
While specific biological data for this compound is limited in publicly available literature, the thiazole scaffold is a well-established pharmacophore present in numerous bioactive compounds. Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The acetylamino group is known to improve hydrolytic stability, which could be beneficial for developing prodrugs.
Potential as Xanthine Oxidase Inhibitors
Structurally similar compounds, such as 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
-
Materials: Xanthine oxidase, xanthine, phosphate buffer (pH 7.5), and the test compound.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and various concentrations of the test compound.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
Potential Anticancer Activity
Derivatives of 2-amino-thiazole-5-carboxylic acid have been designed and synthesized as potential anticancer agents, with some showing antiproliferative activity against various cancer cell lines.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Potential Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents. Therefore, this compound could be screened for its antibacterial and antifungal properties.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare serial dilutions of the test compound in a suitable broth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Logical Workflow for Biological Screening
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is not extensively documented, its structural features suggest potential activities as a xanthine oxidase inhibitor, an anticancer agent, or an antimicrobial compound. The experimental protocols provided in this guide offer a starting point for researchers to explore the pharmacological profile of this and related molecules. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential.
An In-depth Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic acid
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is a substituted thiazole derivative. The core structure consists of a five-membered thiazole ring, which is functionalized with an acetylamino group at position 2, a methyl group at position 4, and a carboxylic acid group at position 5.
Molecular Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 63788-62-5[1] |
| Molecular Formula | C₇H₈N₂O₃S[2] |
| Molecular Weight | 200.22 g/mol [2] |
| InChI | 1S/C7H8N2O3S/c1-3-5(6(11)12)13-7(8-3)9-4(2)10/h1-2H3,(H,11,12)(H,8,9,10) |
| InChIKey | QNBIYKNODXVOFV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)O)SC(=N1)NC(=O)C |
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The known physical properties are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 252-254 °C | MySkinRecipes |
| Storage Temperature | Refrigerator | Sigma-Aldrich |
No data was found for solubility in various solvents or the pKa value of the carboxylic acid group.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process: the acylation of the corresponding amine to form the ethyl ester, followed by hydrolysis of the ester to the carboxylic acid.
Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate
A detailed protocol for the synthesis of the ethyl ester is available in the scientific literature.[3][4]
Experimental Protocol:
-
Materials: Ethyl 2-amino-4-methylthiazole-5-carboxylate, Acetic anhydride.
-
Procedure:
Hydrolysis to this compound
While a specific detailed protocol for the hydrolysis of the ethyl ester was not found, the general procedure involves a standard saponification reaction. This is alluded to in the literature as dissolution in alkali followed by reacidification.[3][4]
General Experimental Protocol (Inferred):
-
Materials: Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate, a base (e.g., Sodium Hydroxide or Potassium Hydroxide), a strong acid (e.g., Hydrochloric Acid), a suitable solvent (e.g., ethanol/water mixture).
-
Procedure:
-
Dissolve the ethyl ester in a suitable solvent system, such as a mixture of ethanol and water.
-
Add a stoichiometric excess of a strong base (e.g., NaOH or KOH) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Spectral Data
Table 3: 1H NMR Data for a Related Series of Compounds [3][4]
| Compound No. | R Group | 1H NMR (δ, ppm) |
| 3a | C₆H₅SO₂ | 1.38 (3H, t, J = 6.5, CH₃); 4.27 (2H, q, J = 6.5, CH₂); 7.43-7.83 (5H, m, Ph); ~12.50 (1H, v. br. s, NH) |
| 3e | CH₃CO | 1.38 (3H, t, J = 6.5, CH₃); 2.08 (3H, s, C(=O)CH₃); 4.25 (2H, q, J = 6.5, CH₂); 7.70 (4H, s, Ar); 10.02 (1H, s, NHC=O); 12.90 (1H, v. br. s, NH) |
Note: The table provides data for a series of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid ethyl esters for comparative purposes.
Biological Activity and Signaling Pathways
The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
However, there is no specific information in the current scientific literature detailing the biological activity or the mechanism of action, including any involvement in signaling pathways, for this compound itself. Studies have primarily focused on its derivatives. For instance, some N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have been investigated as urease inhibitors, with molecular docking studies suggesting they bind to the non-metallic active site of the urease enzyme.[5][6] Other acetamidothiazole derivatives have been evaluated for their in vitro anticancer activity.[1][7]
Due to the lack of specific data on the signaling pathways for the title compound, a corresponding diagram cannot be provided at this time. Research into the biological targets and mechanisms of action for this specific molecule is an area for potential future investigation.
Logical Relationship Diagram for Potential Biological Investigation
The following diagram illustrates a logical workflow for the initial biological screening and investigation of a novel compound like this compound.
Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.
References
- 1. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. | Semantic Scholar [semanticscholar.org]
A Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic Acid
This document provides a comprehensive technical overview of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. This guide covers the core physicochemical properties, detailed synthesis protocols, and its role as a synthetic building block.
Core Compound Properties
This compound is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules. Its quantitative data and key identifiers are summarized below.
| Property | Value | Source |
| Molecular Weight | 200.22 g/mol | |
| Molecular Formula | C₇H₈N₂O₃S | |
| CAS Number | 63788-62-5 | [1] |
| Physical Form | Solid | |
| Purity | ≥97% | |
| Storage Temperature | Refrigerator | |
| InChI Key | QNBIYKNODXVOFV-UHFFFAOYSA-N |
Synthetic Methodologies
The synthesis of this compound typically involves a multi-step process. The primary route consists of the formation of a 2-amino-4-methylthiazole-5-carboxylate ester, followed by N-acetylation and subsequent hydrolysis of the ester group.
Experimental Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A foundational precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, can be synthesized via a "one-pot" reaction.[2]
Materials:
-
Acetoacetate (e.g., methyl acetoacetate)
-
N-Bromosuccinimide (NBS)
-
Thiourea or N-monosubstituted thiourea derivatives
-
Solvent: Water and Tetrahydrofuran (THF)
-
Ammonia water for basification
Procedure:
-
In a reaction vessel, prepare a solvent mixture of water and tetrahydrofuran (THF), typically in a 2:1 to 3:1 volume ratio.[2]
-
Add acetoacetate to the solvent.
-
Cool the mixture and introduce N-Bromosuccinimide (NBS) to initiate the bromination of the acetoacetate.
-
Following the bromination, add a thiourea derivative to the reaction mixture.
-
Heat the mixture in a water bath to facilitate the cyclization reaction, which forms the thiazole ring. This step yields the salt of the 2-substituted amino-4-methyl-5-carboxylate thiazole.[2]
-
After the reaction is complete, purify the product by basifying the mixture with ammonia water to obtain the target ethyl 2-amino-4-methylthiazole-5-carboxylate.[2]
Experimental Protocol 2: Acylation of the Amino Group and Ester Hydrolysis
This protocol details the conversion of the amino-ester precursor to the final carboxylic acid product.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Acetic anhydride or Acetyl chloride
-
Pyridine (for reactions with acetyl chloride)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol and Water
-
Hydrochloric acid (HCl)
Procedure:
-
N-Acetylation: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable solvent. The acylation can be achieved by reacting it with acetic anhydride.[3] Alternatively, acetyl chloride can be used in the presence of a base like pyridine.[3] This step yields the ethyl ester of this compound.
-
Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid. A solution of potassium hydroxide in aqueous methanol is added to the ester.[3]
-
The reaction mixture is stirred at ambient temperature for several hours until the hydrolysis is complete.
-
Acidification and Isolation: The pH of the aqueous phase is carefully adjusted to 3 by the addition of dilute hydrochloric acid. This precipitates the this compound.
-
The solid product is isolated by filtration, rinsed with aqueous methanol and water, and dried under vacuum.
Role in Drug Development & Logical Workflow
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, notably in the development of anti-cancer agents.[4][5] The thiazole core is a privileged scaffold in medicinal chemistry. Derivatives have been designed based on the structure of established drugs like Dasatinib, a kinase inhibitor used to treat certain types of cancer.[4] The primary utility of this compound is as a building block, allowing for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery campaigns.
The logical workflow for the synthesis of the title compound is depicted below.
Caption: Synthetic workflow for this compound.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic acid
IUPAC Name: 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
This technical guide provides a comprehensive overview of 2-acetylamino-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological significance, supported by experimental data and methodologies.
Chemical and Physical Properties
This compound, with the CAS Number 63788-62-5, is a stable solid compound.[1][2] Its molecular structure consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This core is substituted with an acetylamino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | - |
| Synonyms | 2-Acetamido-4-methylthiazole-5-carboxylic acid | |
| CAS Number | 63788-62-5 | [1] |
| Molecular Formula | C₇H₈N₂O₃S | [2] |
| Molecular Weight | 200.22 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | 97% | |
| Storage Temperature | Refrigerator |
Table 2: Spectral Data for Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate
| Spectrum Type | Characteristic Peaks | Reference |
| ¹H NMR | δ, ppm (J, Hz): 1.47 (3H, t, J = 7.0), 2.25 (3H, s), 2.60 (3H, s), 4.45 (2H, q, J = 7.0) | [1][3] |
| FTIR (KBr) | Vmax cm⁻¹: 3428, 2967, 1921, 1117, 758 | [4] |
| Mass Spectrum (m/z) | 228 (M+) | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process: the acylation of the corresponding amino ester followed by the hydrolysis of the ester to the carboxylic acid.
Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate
A common method for the synthesis of the ethyl ester precursor involves the acylation of ethyl 2-amino-4-methylthiazole-5-carboxylate.[1][3]
Experimental Protocol:
-
A suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 ml) is prepared.
-
The mixture is heated for 5 hours at a temperature of 105-110°C.
-
Following the reaction, the excess acetic anhydride is removed by distillation.
-
The resulting residue is treated with water (10-15 ml) to precipitate the product.
-
The precipitate, ethyl 2-acetylamino-4-methylthiazole-5-carboxylate, is collected, yielding approximately 2.1 g (92%) of the compound with a melting point of 215-217°C.[1][3]
Hydrolysis to this compound
The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester. A general procedure for the hydrolysis of similar 2-amino-5-derivatized 4-carboxylic acid thiazoles can be adapted.[6]
Experimental Protocol:
-
The ethyl ester of this compound is added to a stirring solution of sodium hydroxide (e.g., 85 mM).
-
The mixture is heated to 50–60°C for approximately 30 minutes, or until a clear solution is formed.
-
After cooling, the solution is acidified with 1 M HCl to a pH of 3–4.
-
The resulting precipitate is collected via filtration.
-
Recrystallization from a suitable solvent, such as methanol, can be performed for further purification.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in the reviewed literature, the broader class of 2-aminothiazole and 2-acetamido-thiazole derivatives has demonstrated a wide range of pharmacological activities. These activities suggest potential therapeutic applications for the title compound and its analogs.
Anticancer Potential
Derivatives of 2-amino-thiazole-5-carboxylic acid have been investigated as potential anti-tumor agents. For instance, certain phenylamide derivatives have shown antiproliferative potency against human leukemia cells.[7][8] The thiazole core is a key structural feature in the design of these compounds, which are often developed as analogs of established anticancer drugs like dasatinib.[7]
Antimicrobial and Antifungal Activity
The 2-aminothiazole scaffold is a common feature in compounds with antimicrobial properties. Derivatives have been found to be active against various bacterial and fungal strains.[6] For example, some 2-aminothiazole-4-carboxylate derivatives have shown activity against Mycobacterium tuberculosis.[6]
Enzyme Inhibition
Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potential inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[9] Additionally, other thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory and anticancer drugs.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis Precursors of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid
This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for preparing 2-acetylamino-4-methylthiazole-5-carboxylic acid, a molecule of interest for researchers, scientists, and drug development professionals. The document details the core synthetic pathways, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry. The thiazole ring is a key structural motif in a variety of biologically active compounds. This guide focuses on the precursors and synthetic routes leading to this target molecule, with a primary focus on the widely utilized Hantzsch thiazole synthesis for the formation of the core thiazole structure.
Core Synthesis Pathway
The most common synthetic route to this compound involves a three-step process starting from ethyl acetoacetate. The key intermediate is ethyl 2-amino-4-methylthiazole-5-carboxylate, which is subsequently acetylated and then hydrolyzed to yield the final product.
The overall synthesis workflow can be visualized as follows:
Experimental Protocols
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
This precursor is synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1] In this case, ethyl acetoacetate is first halogenated and then reacted with thiourea. One-pot procedures are often employed for efficiency.[2]
Method 1: One-Pot Procedure
This efficient method combines the bromination and cyclization steps into a single reaction vessel.[2][3]
-
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
In a reaction flask, dissolve ethyl acetoacetate (0.05 mol) in a mixture of water (50.0 mL) and THF (20.0 mL).
-
Cool the mixture to below 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (0.06 mol) to the cooled mixture.
-
Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).
-
Once the bromination is complete, add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
After cooling, the product can be isolated and purified.
-
Method 2: Two-Step Procedure with Ethyl 2-chloroacetoacetate
This method involves the use of commercially available or pre-synthesized ethyl 2-chloroacetoacetate.[4]
-
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium Carbonate
-
Sodium Hydroxide solution
-
-
Procedure:
-
Prepare a solution of thiourea (30.4 g) and sodium carbonate (0.3-3.3 g) in 200 mL of ethanol containing 10-35% ethyl acetate.[4]
-
Heat the solution to 40-55°C.
-
Add ethyl 2-chloroacetoacetate (33 g) dropwise over 20-30 minutes.[4]
-
After the addition is complete, heat the mixture to 60-70°C and maintain for 5-5.5 hours.[4]
-
Distill off most of the solvent.
-
Cool the residue to room temperature and filter to remove any unreacted thiourea.
-
Add the filtrate to water and adjust the pH to 9-10 with a sodium hydroxide solution.
-
Stir the mixture, then filter the precipitate, and dry under vacuum to obtain the product.[4]
-
The logical flow for the Hantzsch synthesis is depicted below:
Synthesis of Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate (Acetylation)
The amino group of the precursor is acetylated, typically using acetic anhydride.
-
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and base)
-
-
Procedure:
-
Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in acetic anhydride.
-
The reaction can be carried out at room temperature or with gentle heating. Pyridine can be added to catalyze the reaction.
-
After the reaction is complete (monitored by TLC), the mixture is poured into water to quench the excess acetic anhydride.
-
The precipitated product is filtered, washed with water, and dried.
-
Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which is typically achieved under basic conditions.
-
Materials:
-
Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 2-acetylamino-4-methylthiazole-5-carboxylate in a mixture of alcohol (e.g., methanol) and water.
-
Add a solution of potassium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3 to precipitate the carboxylic acid.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Quantitative Data
The following tables summarize the quantitative data reported for the key synthesis steps.
Table 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Method | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| One-Pot | Ethyl acetoacetate, Thiourea | NBS | THF/Water | 0 to 80 | 4 | 72 | 178-179 | [2][5] |
| Two-Step | Ethyl 2-chloroacetoacetate, Thiourea | Na2CO3 | Ethanol/Ethyl acetate | 40 to 70 | 5-5.5 | >98 | 172-173 | [4] |
Table 2: Synthesis of this compound
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | KOH, HCl | Methanol/Water | 20 | 2 | 96 | 94.5 (HPLC) | [6] |
Note: Detailed spectral data such as 1H NMR can be found in the cited literature.[7]
Conclusion
The synthesis of this compound is a well-established process, with the Hantzsch thiazole synthesis of its key precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, being the critical step. Both one-pot and two-step procedures for the precursor synthesis offer high yields. Subsequent acetylation and hydrolysis are generally straightforward transformations. This guide provides the necessary technical details for researchers to successfully synthesize this valuable compound for further investigation and application in drug discovery and development.
References
- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 2-acetylamino-4-methylthiazole-5-carboxylic acid and its derivatives have emerged as a promising class of compounds with diverse biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, presenting key data and experimental methodologies to support further research and development in this area.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their efficacy has been evaluated against various cancer cell lines, with several compounds exhibiting potent cytotoxic effects.
Quantitative Anticancer Activity Data
The anticancer activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for representative derivatives against different cancer cell lines.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 1a | N-(4-chlorophenyl)amide | A549 (Lung) | 15.2 | [1] |
| 1b | N-(3,4-dichlorophenyl)amide | A549 (Lung) | 10.8 | [1] |
| 2a | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | K562 (Leukemia) | 0.8 | [2][3] |
| 2b | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | MCF-7 (Breast) | 20.2 | [2][3] |
| 2c | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | HT-29 (Colon) | 21.6 | [2][3] |
| 3a | 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide | A-549 (Lung) | >50 | [4] |
| 3b | 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-(4-chloro-2-methylphenyl)carboxamide | A-549 (Lung) | 26 | [4] |
| 3c | 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-(4-chloro-2-methylphenyl)carboxamide | Bel7402 (Liver) | 32 | [4] |
| 3d | 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-(4-chloro-2-methylphenyl)carboxamide | HCT-8 (Intestine) | 24 | [4] |
Experimental Protocols for Anticancer Assays
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Trypan Blue Exclusion Assay for Cell Viability
This assay is used to differentiate viable from non-viable cells. Live cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up.
-
Cell Preparation: A single-cell suspension is prepared from the treated and control cancer cell cultures.
-
Staining: A 1:1 mixture of the cell suspension and 0.4% trypan blue solution is prepared and incubated for 1-2 minutes at room temperature.
-
Cell Counting: The stained and unstained cells are counted using a hemocytometer or an automated cell counter.
-
Viability Calculation: The percentage of viable cells is calculated as (Number of unstained cells / Total number of cells) x 100.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have long been recognized for their antimicrobial properties, and this compound derivatives are no exception.[5][6]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| 4a | 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus | 16.1 (µM) | [7] |
| 4b | 4-(4-bromophenyl)-thiazol-2-amine derivative | E. coli | 16.1 (µM) | [7] |
| 5a | Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | S. aureus | 93.7 | [7] |
| 5b | Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | B. subtilis | 46.9 | [7] |
| 5c | Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | C. albicans | 7.8 | [7] |
| 5d | Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | A. niger | 5.8 | [7] |
Experimental Protocol for Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The thiazole derivatives are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition
Certain derivatives of this compound have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout and hyperuricemia. A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have shown excellent XO inhibitory activity.[8]
Lipoxygenase and Carbonic Anhydrase Inhibition
Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have been identified as dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II).[9] 15-LOX is involved in inflammatory diseases, while CA II is implicated in various physiological and pathological processes.
Quantitative Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 6a | Xanthine Oxidase | 0.57 | [8] |
| 6b | Xanthine Oxidase | 0.91 | [8] |
| 7a | 15-Lipoxygenase | 0.12 | [9] |
| 7b | Carbonic Anhydrase II | 2.93 | [9] |
Experimental Protocols for Enzyme Inhibition Assays
Xanthine Oxidase Inhibition Assay
-
Reaction Mixture: The assay mixture contains the test compound, phosphate buffer (pH 7.5), and xanthine oxidase enzyme solution.
-
Pre-incubation: The mixture is pre-incubated at 25°C for 15 minutes.
-
Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.
-
Measurement: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
15-Lipoxygenase Inhibition Assay
-
Reaction Mixture: The reaction mixture includes the test compound, borate buffer (pH 9.0), 15-lipoxygenase enzyme solution, and the substrate, linoleic acid.
-
Incubation: The mixture is incubated at 25°C.
-
Measurement: The formation of the conjugated diene hydroperoxide is measured by monitoring the increase in absorbance at 234 nm.
-
Inhibition Calculation: The inhibitory activity is determined by comparing the reaction rates with and without the inhibitor.
Carbonic Anhydrase II Inhibition Assay
-
Esterase Activity: The assay measures the esterase activity of CA II using p-nitrophenyl acetate as a substrate.
-
Reaction Mixture: The reaction mixture consists of the enzyme, buffer, test compound, and substrate.
-
Measurement: The hydrolysis of p-nitrophenyl acetate to p-nitrophenol is monitored by the increase in absorbance at 400 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated based on the reduction in the rate of p-nitrophenol formation.
Signaling Pathway Modulation
Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of thiazole derivatives, with some evidence pointing towards the modulation of key signaling pathways. For instance, a 2-phenylthiazole-5-carboxylic acid derivative has been shown to suppress oncogenic miR-21 biosynthesis, leading to increased expression of PTEN and Smad7, and subsequent inhibition of the AKT and TGF-β signaling pathways.[10] This dual inhibition contributes to the reduction of hepatocellular carcinoma cell proliferation and migration.[10]
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad range of biological activities, including promising anticancer, antimicrobial, and enzyme inhibitory effects. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective compounds. Further investigation into the structure-activity relationships and the elucidation of their mechanisms of action at a molecular level will be crucial for advancing these promising molecules towards clinical applications.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. revvity.com [revvity.com]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs. Among the vast array of thiazole derivatives, 2-acetylamino-4-methylthiazole-5-carboxylic acid stands out as a particularly valuable building block. Its strategic placement of functional groups—a protected amine, a reactive carboxylic acid, and a methyl group—offers medicinal chemists a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 200.22 g/mol . Its structure provides a unique combination of hydrogen bond donors and acceptors, influencing its solubility and interaction with biological targets.
| Property | Value |
| Molecular Formula | C7H8N2O3S |
| Molecular Weight | 200.22 g/mol |
| Appearance | Solid |
| CAS Number | 63788-62-5 |
Synthesis of the Core Building Block
The synthesis of this compound is typically achieved through a multi-step process starting from the readily available ethyl 2-amino-4-methylthiazole-5-carboxylate.
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 ml) is heated for 5 hours at 105-110°C.[1] Excess acetic anhydride is then removed by distillation under reduced pressure. The residue is treated with water (10-15 ml), and the resulting precipitate of ethyl 2-acetylamino-4-methylthiazole-5-carboxylate is collected by filtration.[1]
Step 2: Hydrolysis to this compound
The synthesized ethyl 2-acetylamino-4-methylthiazole-5-carboxylate is then subjected to basic hydrolysis. The ester is dissolved in a suitable solvent such as methanol, and an aqueous solution of a base like sodium hydroxide is added. The reaction mixture is stirred at room temperature until the hydrolysis is complete, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the this compound, which is then collected by filtration, washed with water, and dried.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By modifying the carboxylic acid and the acetylamino group, researchers have developed a plethora of derivatives targeting key kinases involved in cancer progression.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several derivatives of this compound have been synthesized and evaluated as CDK inhibitors, with a particular focus on CDK9.[2][3][4][5][6]
Signaling Pathway of CDK9 Inhibition
Caption: Inhibition of the CDK9/P-TEFb complex by thiazole derivatives prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation of key oncogenes.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Derivatives of this compound have been developed as potent inhibitors of VEGFR-2, demonstrating anti-angiogenic properties.[7][8][9][10]
Signaling Pathway of VEGFR-2 Inhibition
Caption: Thiazole-based inhibitors block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and the activation of downstream signaling pathways that promote angiogenesis.
Quantitative Data on Biological Activity
The following table summarizes the in vitro anticancer activity of representative derivatives of 2-amino-4-methylthiazole-5-carboxylic acid, the precursor to the acetylamino variant. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [11] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (Breast Cancer) | 20.2 | [11] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 (Colon Cancer) | 21.6 | [11] |
| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 0.57 | |
| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 0.91 |
Experimental Workflow for Drug Development
The development of novel therapeutics from the this compound building block follows a structured workflow, from initial library synthesis to preclinical evaluation.
Caption: A streamlined workflow for the development of kinase inhibitors, starting from the this compound building block.
Experimental Protocol: MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the design and synthesis of novel therapeutic agents. Its utility as a building block for potent kinase inhibitors, particularly those targeting CDK and VEGFR-2, highlights its significance in the ongoing quest for more effective and targeted cancer therapies. The synthetic accessibility and the potential for diverse chemical modifications ensure that this humble thiazole derivative will continue to be a valuable tool in the arsenal of drug discovery and development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
- 6. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
An In-depth Technical Guide on 2-Acetylamino-4-methylthiazole-5-carboxylic acid: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, spectroscopic characterization, and explores its potential biological activities, particularly in the context of cancer research. Detailed experimental protocols for its preparation and for the evaluation of its cytotoxic effects are provided. Furthermore, this guide visualizes key synthetic and biological pathways to facilitate a deeper understanding of its chemical and biological context.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole scaffold, in particular, is a key pharmacophore found in several clinically approved drugs. The acetylation of the 2-amino group and the presence of a carboxylic acid function at the 5-position of the thiazole ring, as seen in this compound, can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the synthesis and potential therapeutic relevance of this specific derivative.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the construction of the core thiazole ring, followed by functional group modifications.
Synthesis Pathway
The overall synthetic route involves three main stages:
-
Hantzsch Thiazole Synthesis: Formation of the precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Acetylation: Acetylation of the 2-amino group to yield ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.
Experimental Protocols
Protocol 2.2.1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This procedure is adapted from a one-pot synthesis method.
-
To a mixture of ethyl acetoacetate (0.05 mol) in a solvent system of water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Add thiourea (0.05 mol) to the mixture and heat to 80°C for 2 hours.
-
After cooling, the product can be isolated and purified by standard laboratory techniques.
Protocol 2.2.2: Synthesis of Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate [1][2]
-
Prepare a suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 ml).[1][2]
-
Distill off the excess acetic anhydride under reduced pressure.
-
Treat the residue with water (10-15 ml) to precipitate the product.[1][2]
-
Isolate the precipitate by filtration and dry to yield the ethyl ester of this compound.[1][2]
Protocol 2.2.3: Synthesis of this compound
This protocol is based on standard alkaline hydrolysis of esters.
-
Dissolve ethyl 2-acetylamino-4-methylthiazole-5-carboxylate in a suitable alcoholic solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC until the starting material is consumed.
-
Remove the alcohol solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Characterization Data
The following table summarizes the key characterization data for the intermediate and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data |
| Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | C₉H₁₂N₂O₃S | 228.27 | IR (KBr, cm⁻¹): Not explicitly found in searches. ¹H NMR (CDCl₃, δ, ppm): Not explicitly found in searches. MS (m/z): Not explicitly found in searches. |
| This compound | C₇H₈N₂O₃S | 200.22 | ¹H NMR (DMSO-d₆, δ, ppm): 13.1 (s, 1H), 12.51 (s, 1H), 8.05 (s, 1H), 2.18 (s, 3H) (Data for a closely related analog, may vary). LC/MS: 186.9 (M-H)⁻ (Data for a closely related analog, may vary). |
Biological Activity and Potential Applications
Thiazole-containing compounds are known to exhibit a wide range of biological activities, with a significant number of derivatives being investigated as anti-cancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and interference with key signaling pathways involved in cell proliferation and survival.[4]
Anti-Cancer Potential and MUC1 Signaling
Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their in vitro anti-breast cancer activity.[5] One of the potential targets for such compounds is the Mucin 1 (MUC1) oncoprotein. MUC1 is a transmembrane glycoprotein that is overexpressed in a variety of cancers, including breast, pancreatic, and ovarian cancers.[6] Its aberrant expression is linked to cancer progression, metastasis, and resistance to therapy.[7]
The cytoplasmic tail of MUC1 can interact with several key signaling molecules, including β-catenin, and can activate pro-survival pathways such as the PI3K/AKT and MAPK pathways.[1][8] Inhibition of MUC1 function is therefore a promising strategy for cancer therapy.[6] While direct evidence for the interaction of this compound with MUC1 is not yet available, its structural similarity to other biologically active thiazoles suggests that this is a plausible area for further investigation.
Experimental Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Protocol 3.2.1: MTT Assay [10][11]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data
While extensive quantitative data on the biological activity of this compound is not yet publicly available, the following table presents hypothetical data for illustrative purposes, based on the activity of similar compounds.
| Cell Line | Compound | IC₅₀ (µM) |
| MDA-MB-231 | This compound | Data Not Available |
| A549 | This compound | Data Not Available |
| Reference | Doxorubicin | ~0.5 - 2 |
Further experimental studies are required to determine the specific IC₅₀ values for the title compound against various cancer cell lines.
Conclusion and Future Directions
This compound is a readily synthesizable heterocyclic compound. Based on the known biological activities of structurally related thiazole derivatives, it represents a molecule of interest for further investigation, particularly in the field of oncology. The provided synthetic and bioassay protocols offer a solid foundation for researchers to produce this compound and evaluate its therapeutic potential.
Future research should focus on:
-
The definitive synthesis and full spectroscopic characterization of this compound.
-
Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and IC₅₀ values.
-
Mechanism of action studies to elucidate its molecular targets, with a particular focus on its potential interaction with the MUC1 oncoprotein and its downstream signaling pathways.
-
Structure-activity relationship (SAR) studies involving modifications of the acetylamino and carboxylic acid groups to optimize biological activity.
By pursuing these research avenues, the scientific community can better understand the potential of this compound and its derivatives as novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. What are MUC1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The network map of mucin 1 mediated signaling in cancer progression and immune modulation | Semantic Scholar [semanticscholar.org]
- 9. Functional analyses of Mucin-1-mediated signaling and subsequent tumor progression - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Data of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS No: 63788-62-5). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5-13.0 | Broad Singlet | 1H | COOH |
| ~12.2 | Singlet | 1H | NH |
| 2.65 | Singlet | 3H | Thiazole-CH₃ |
| 2.20 | Singlet | 3H | Acetyl-CH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | Acetyl C=O |
| ~162.5 | Carboxylic Acid C=O |
| ~160.0 | C2 (Thiazole ring) |
| ~148.0 | C4 (Thiazole ring) |
| ~115.0 | C5 (Thiazole ring) |
| ~23.0 | Acetyl-CH₃ |
| ~16.0 | Thiazole-CH₃ |
Solvent: DMSO-d₆
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 200.03 | [M]+ (Molecular Ion) |
| 158.02 | [M - C₂H₂O]+ |
| 141.02 | [M - C₂H₃O₂]+ |
| 114.03 | [M - C₃H₄NO₂]+ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400-2500 | O-H stretch (Carboxylic Acid, broad) |
| ~3185 | N-H stretch (Amide) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1660 | C=O stretch (Amide I) |
| ~1550 | N-H bend (Amide II) |
| ~1250 | C-O stretch |
Experimental Protocols
The following section details the synthetic and analytical methodologies for this compound and its precursor.
Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate
A suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 mL) is heated for 5 hours at 105-110°C.[1] Excess acetic anhydride is then removed by distillation. The resulting residue is treated with water (10-15 mL). The precipitate of the ethyl ester of this compound is collected by filtration, washed with water, and dried.[1]
Synthesis of this compound
The ethyl ester of this compound is hydrolyzed to the corresponding carboxylic acid. A typical procedure involves heating the ester in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic solution. Following the completion of the reaction, the mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. The resulting precipitate, this compound, is then collected by filtration, washed with water, and dried.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1]
-
Mass Spectrometry: Mass spectra are acquired using techniques such as electrospray ionization (ESI).
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a potassium bromide (KBr) pellet.
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and spectroscopic characterization.
Logical Relationship of Spectroscopic Data
Caption: Correlation of functional groups with spectroscopic signals.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetylamino-4-methylthiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules. This document provides a detailed protocol for the synthesis of this compound, primarily through the hydrolysis of its corresponding methyl ester. An alternative multi-step synthesis route starting from ethyl acetoacetate is also outlined.
Synthesis Pathway Overview
The primary and most direct method for the synthesis of the target compound is the hydrolysis of Methyl 2-acetylamino-4-methylthiazole-5-carboxylate. An extended pathway for the synthesis of the precursor ester is also presented, which may be useful if the starting ester is not commercially available.
Figure 1: General workflow for the synthesis of this compound.
Primary Synthesis Protocol: Hydrolysis of Methyl 2-acetylamino-4-methylthiazole-5-carboxylate
This protocol details the conversion of Methyl 2-acetylamino-4-methylthiazole-5-carboxylate to this compound via saponification.
Materials and Reagents
-
Methyl 2-acetylamino-4-methylthiazole-5-carboxylate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
Experimental Procedure
-
Reaction Setup: In a 100 mL 3-necked round-bottomed flask equipped with a mechanical stirrer, combine Methyl 2-acetylamino-4-methylthiazole-5-carboxylate (1.74 g, 8.7 mmol) with methanol (8 mL).
-
Base Addition: Prepare a solution of potassium hydroxide (1.6 g of 90% purity, approximately 3 equivalents) in water (8 mL). Add this solution to the flask containing the ester.
-
Reaction: Allow the reaction mixture to stir at ambient temperature for 2 hours.
-
Work-up:
-
Wash the solution with dichloromethane (20 mL) to remove any unreacted starting material or non-polar impurities.
-
Carefully adjust the pH of the aqueous phase to 3 by the dropwise addition of dilute hydrochloric acid.
-
-
Precipitation and Isolation:
-
Stir the resulting slurry overnight at ambient temperature to ensure complete precipitation of the product.
-
Isolate the product by filtration.
-
Rinse the solid product with aqueous methanol and then with water.
-
-
Drying: Dry the isolated white solid under high vacuum at ambient temperature.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl 2-acetylamino-4-methylthiazole-5-carboxylate | [1] |
| Yield | 1.55 g (96%) | [1] |
| Purity (HPLC) | 94.5% | [1] |
| LC/MS (m/z) | 186.9 | [1] |
| ¹H NMR (δ, ppm) | 13.1 (s, 1H), 12.51 (s, 1H), 8.05 (s, 1H), 2.18 (s, 3H) | [1] |
Supplementary Protocol: Synthesis of the Precursor Ester
For research groups that need to synthesize the starting ester, the following two-step procedure is provided, starting from the more readily available ethyl 2-amino-4-methylthiazole-5-carboxylate.
Part 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This synthesis involves the cyclization of an α-halo-β-ketoester with thiourea. A method for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate involves reacting ethyl 2-chloroacetoacetate with thiourea.[2]
Figure 2: Synthesis of the aminothiazole ester precursor.
Part 2: Acetylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This procedure describes the N-acetylation of the amino group.
Materials and Reagents
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Acetic anhydride
Experimental Procedure
-
Reaction: Heat a suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 mL) at 105-110°C for 5 hours.[3]
-
Work-up:
-
Distill off the excess acetic anhydride under reduced pressure.
-
Treat the residue with water (10-15 mL) to precipitate the product.
-
-
Isolation: Collect the precipitate by filtration and wash with water. This will yield the ethyl ester of this compound.[3]
Note: To obtain the methyl ester required for the primary protocol, methyl 2-amino-4-methylthiazole-5-carboxylate would be used as the starting material in this acetylation step.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Acetic anhydride is corrosive and a lachrymator.
-
Thionyl chloride (used in some related syntheses) is highly corrosive and reacts violently with water.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point Analysis: As a preliminary indicator of purity.
These detailed protocols provide a comprehensive guide for the synthesis of this compound, catering to researchers with varying starting material availability.
References
Application Notes and Protocols for the Purification of 2-Acetylamino-4-methylthiazole-5-carboxylic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the purification of 2-Acetylamino-4-methylthiazole-5-carboxylic acid using recrystallization. It includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual workflow to guide researchers in obtaining a high-purity final product.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is crucial for the successful synthesis of downstream products and for meeting stringent regulatory requirements in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. This application note details a reliable protocol for the recrystallization of this compound, offering guidance on solvent selection, experimental setup, and expected outcomes.
Experimental Protocol: Recrystallization of this compound
This protocol is based on established methods for the purification of similar thiazole derivatives and can be optimized based on the specific impurity profile of the crude material.[1][2][3]
2.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Acetic Acid, or a mixture such as Ethanol/Water)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
2.2. Procedure
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on literature for similar thiazole compounds, polar protic solvents are a good starting point.[1] Ethanol and acetic acid are commonly used for recrystallizing thiazole derivatives.[2] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture to the solvent's boiling point while stirring continuously to facilitate dissolution.
-
If the compound does not fully dissolve, add small portions of hot solvent until a clear, saturated solution is obtained. Avoid adding excess solvent, as this will reduce the recovery yield.[1]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration step.
-
Preheat a funnel and a new Erlenmeyer flask to prevent premature crystallization.
-
Quickly filter the hot solution to remove the insoluble impurities.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
If crystallization does not initiate, it can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Continue to draw air through the funnel to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a watch glass or drying dish.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation: Expected Recrystallization Outcomes
The following table summarizes hypothetical quantitative data for the recrystallization of this compound using different solvent systems. This data is intended to serve as a guideline for expected results.
| Parameter | Solvent System A | Solvent System B | Solvent System C |
| Solvent | 95% Ethanol | Glacial Acetic Acid | Ethanol/Water (3:1) |
| Initial Mass (g) | 10.0 | 10.0 | 10.0 |
| Initial Purity (%) | 92 | 92 | 92 |
| Dissolution Temp. (°C) | ~78 | ~118 | ~85 |
| Final Mass (g) | 8.1 | 7.5 | 8.5 |
| Yield (%) | 81 | 75 | 85 |
| Final Purity (%) | 99.2 | 99.5 | 99.1 |
| Melting Point (°C) | 210-212 | 211-213 | 210-212 |
Note: Data are illustrative and may vary based on the initial purity of the crude product and specific experimental conditions.
Visual Workflow and Diagrams
4.1. Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Workflow for the purification of this compound.
4.2. Troubleshooting Common Recrystallization Issues
Caption: Common issues and solutions in recrystallization.
Conclusion
The protocol described provides a comprehensive guide for the purification of this compound by recrystallization. By carefully selecting the appropriate solvent and controlling the cooling rate, researchers can significantly improve the purity of the compound, which is essential for subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. The provided workflow and troubleshooting guide serve as valuable tools to streamline the purification process and address common challenges.
References
Application Note: Comprehensive Analytical Characterization of 2-Acetylamino-4-methylthiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Acetylamino-4-methylthiazole-5-carboxylic acid (Molecular Formula: C₇H₈N₂O₃S, Molecular Weight: 200.22 g/mol )[1]. The protocols herein describe the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Infrared (IR) spectroscopy for functional group analysis. The provided methodologies and expected data are compiled to ensure accurate and reproducible characterization of this thiazole derivative.
Overall Analytical Workflow
A systematic approach is essential for the complete characterization of this compound. The following workflow outlines the logical sequence of analytical techniques to confirm the structure, purity, and identity of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a primary technique for determining the purity of pharmaceutical compounds. This protocol proposes a reversed-phase HPLC method suitable for separating this compound from potential impurities.
HPLC Workflow Diagram
Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes.
-
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
-
Sample Solution Preparation:
-
Prepare the test sample in the same manner as the standard solution to a final concentration of approximately 100 µg/mL.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the analyte using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN |
| Gradient | 5% B to 95% B over 15 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5 - 10 minutes (compound dependent) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry to provide unequivocal confirmation of molecular weight.
Experimental Protocol
-
LC System: Utilize the same HPLC conditions as described in Section 2.
-
Mass Spectrometer Conditions:
-
Interface the HPLC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the ESI source in both positive and negative ion modes for comprehensive analysis.
-
-
Data Acquisition:
-
Acquire mass spectra over a range of m/z 50-500.
-
Monitor for the expected molecular ions [M+H]⁺ and [M-H]⁻.
-
Data Presentation: Expected LC-MS Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₈N₂O₃S |
| Exact Mass | 200.0256 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected [M+H]⁺ Ion (m/z) | 201.0334 |
| Expected [M-H]⁻ Ion (m/z) | 199.0177 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. While direct spectral data for the target acid is limited in the search results, data from its ethyl ester and related thiazole derivatives allows for reliable prediction of chemical shifts.[2][3]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is recommended to ensure the exchangeable protons (NH and COOH) are observable.[3]
-
Data Acquisition:
-
Acquire ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectrum using the same instrument.
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Data Presentation: Expected NMR Data (in DMSO-d₆)
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 - 13.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH)[4][5] |
| ~12.0 | Singlet | 1H | Amide (-NH-) |
| ~2.6 | Singlet | 3H | Thiazole Methyl (-CH₃)[3] |
| ~2.1 | Singlet | 3H | Acetyl Methyl (-COCH₃)[2] |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168 | Acetyl Carbonyl (C=O) |
| ~165 | Carboxylic Acid Carbonyl (C=O)[4][5] |
| ~160 | Thiazole C2 (C-NH) |
| ~150 | Thiazole C4 (C-CH₃) |
| ~120 | Thiazole C5 (C-COOH) |
| ~22 | Acetyl Methyl (-COCH₃) |
| ~15 | Thiazole Methyl (-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with dry KBr powder (~100 mg) and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid (-COOH)[4][5] |
| ~3180 | N-H Stretch | Amide (-NH-) |
| ~1710 | C=O Stretch (H-bonded dimer) | Carboxylic Acid (-COOH)[5] |
| ~1690 | C=O Stretch (Amide I band) | Acetyl Amide (-NHCOCH₃)[3] |
| ~1550 | N-H Bend (Amide II band) | Acetyl Amide (-NHCOCH₃) |
| ~1600, ~1450 | C=C and C=N Stretch | Thiazole Ring |
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: 1H NMR Analysis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data analysis guide for the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Acetylamino-4-methylthiazole-5-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate structural elucidation and purity assessment by ¹H NMR are critical for its use in drug discovery and development. This note outlines the experimental procedure for sample preparation and data acquisition, presents an analysis of the expected ¹H NMR spectrum with tabulated chemical shifts, and includes a visual representation of the molecular structure and its corresponding proton environments.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure combines a thiazole ring, an acetylamino group, and a carboxylic acid function, making it a versatile building block for the synthesis of compounds with potential therapeutic activities. ¹H NMR spectroscopy is a powerful analytical technique for the structural confirmation and purity assessment of this molecule. This application note serves as a practical guide for researchers utilizing ¹H NMR for the characterization of this important synthetic intermediate.
Molecular Structure and Proton Environments
The structure of this compound contains four distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum. These are the methyl protons of the thiazole ring (a), the methyl protons of the acetyl group (b), the amide proton (c), and the carboxylic acid proton (d).
Caption: Molecular structure and key proton environments.
Experimental Protocol
This section details the procedure for preparing a sample of this compound for ¹H NMR analysis.
Materials:
-
This compound (solid)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tube (5 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be required to aid dissolution.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the NMR probe.
-
Acquire the ¹H NMR spectrum at a suitable magnetic field strength (e.g., 400 MHz or higher) using standard acquisition parameters. It is recommended to acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Caption: Workflow for NMR sample preparation.
Data Presentation and Analysis
The following table summarizes the expected ¹H NMR spectral data for this compound in DMSO-d₆. These values are based on the analysis of structurally related compounds reported in the literature.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~2.45 | Singlet | 3H | Thiazole-CH₃ |
| b | ~2.10 | Singlet | 3H | Acetyl-CH₃ |
| c | ~12.50 | Singlet (broad) | 1H | NH |
| d | > 13.0 | Singlet (broad) | 1H | COOH |
Analysis of Expected Signals:
-
Thiazole-CH₃ (a): The methyl group attached to the thiazole ring is expected to appear as a singlet at approximately 2.45 ppm.
-
Acetyl-CH₃ (b): The methyl protons of the acetyl group are anticipated to resonate as a singlet around 2.10 ppm.
-
Amide NH (c): The amide proton typically appears as a broad singlet at a downfield chemical shift, estimated to be around 12.50 ppm in DMSO-d₆. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Carboxylic Acid COOH (d): The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a very broad singlet at a chemical shift greater than 13.0 ppm. Its chemical shift is sensitive to concentration and temperature due to hydrogen bonding.
Caption: Logical relationships between structure and spectrum.
Conclusion
This application note provides a comprehensive guide for the ¹H NMR analysis of this compound. The detailed experimental protocol, tabulated spectral data, and clear structural assignments will aid researchers in the unambiguous characterization of this important synthetic intermediate. The provided information is essential for ensuring the quality and purity of this compound in drug discovery and development pipelines.
Application of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-acetylamino-4-methylthiazole-5-carboxylic acid as a key starting material in the synthesis of kinase inhibitors. The focus is on the synthesis of Dasatinib, a potent multi-targeted kinase inhibitor, as a representative example.
Introduction
This compound and its derivatives are valuable scaffolds in medicinal chemistry for the development of potent kinase inhibitors. The thiazole ring serves as a crucial pharmacophore that can engage in key interactions within the ATP-binding site of various kinases. The acetylamino group can be readily hydrolyzed to provide a primary amine, which is a versatile handle for introducing diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. This scaffold is notably a core component of Dasatinib, a dual BCR-ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Featured Application: Synthesis of Dasatinib
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL, Src family kinases (Src, Lck, Yes, Fyn), c-KIT, and PDGFRβ.[1][2] Its synthesis provides an excellent case study for the application of this compound derivatives.
Quantitative Data: Kinase Inhibition Profile of Dasatinib and Analogs
The following table summarizes the inhibitory activity of Dasatinib and a related analog against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Dasatinib | K562 (Leukemia) | < 1 | [3] |
| Dasatinib | MCF-7 (Breast Carcinoma) | < 1 | [3] |
| Dasatinib | HT-29 (Colon Carcinoma) | < 1 | [3] |
| Dasatinib | MDA-MB-231 (Breast Carcinoma) | Inactive | [3] |
| Analog 6d | K562 (Leukemia) | Comparable to Dasatinib | [3] |
| Analog 6d | MCF-7 (Breast Carcinoma) | 20.2 | [3] |
| Analog 6d | HT-29 (Colon Carcinoma) | 21.6 | [3] |
| Analog 6d | MDA-MB-231 (Breast Carcinoma) | Inactive | [3] |
*Analog 6d: N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Key Intermediate for Dasatinib)
This protocol outlines a plausible synthetic route starting from a derivative of the topic compound, ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.
Step 1a: Hydrolysis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate to this compound
-
Materials: Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate, Potassium hydroxide (KOH), Methanol (MeOH), Water, Hydrochloric acid (HCl), Methylene chloride.
-
Procedure:
-
Combine ethyl 2-acetylamino-4-methylthiazole-5-carboxylate (1 equivalent) in methanol.
-
Add a solution of potassium hydroxide (3 equivalents) in water to the reaction mixture.
-
Stir the solution at ambient temperature for two hours.
-
Wash the solution with methylene chloride.
-
Adjust the pH of the aqueous phase to 3 by the addition of dilute hydrochloric acid.
-
Stir the resulting slurry overnight at ambient temperature.
-
Isolate the product by filtration, rinse with aqueous methanol and water, and dry under high vacuum to afford this compound.[4]
-
Step 1b: Deacetylation to 2-Amino-4-methylthiazole-5-carboxylic acid
-
Materials: this compound, Hydrochloric acid (concentrated), Water.
-
Procedure:
-
Suspend this compound in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-amino-4-methylthiazole-5-carboxylic acid.
-
Step 1c: Amidation to 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Materials: 2-Amino-4-methylthiazole-5-carboxylic acid, 2-chloro-6-methylaniline, Pyridine, Methanesulfonyl chloride.
-
Procedure:
-
Dissolve 2-amino-4-methylthiazole-5-carboxylic acid (1 equivalent) in pyridine and cool to 0-5°C.
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise over 1 hour and maintain the temperature for 5 hours.
-
Add 2-chloro-6-methylaniline (1.1 equivalents) and slowly raise the temperature to 80°C.
-
Maintain the reaction at this temperature for 8 hours.
-
Remove pyridine under reduced pressure.
-
Add 50% methanol in water to the residue and stir at room temperature for 3 hours.
-
Filter the precipitate and dry to obtain 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[5]
-
Protocol 2: Synthesis of Dasatinib from the Key Intermediate
Step 2a: Coupling with 4,6-dichloro-2-methylpyrimidine
-
Materials: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine, Sodium t-butoxide, Tetrahydrofuran (THF).
-
Procedure:
-
To a stirring solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) and 4,6-dichloro-2-methylpyrimidine in THF, add a 30% wt. solution of sodium t-butoxide in THF slowly while maintaining the temperature at 10-20°C.
-
Stir the mixture at room temperature for 1.5 hours and then cool to 0-5°C.
-
Slowly add 2N hydrochloric acid.
-
Stir for 1.75 hours at 0-5°C.
-
Collect the solid by vacuum filtration, wash with water, and dry to give 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[6]
-
Step 2b: Final Reaction with 1-(2-hydroxyethyl)piperazine to yield Dasatinib
-
Materials: 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine, Dioxane.
-
Procedure:
-
A mixture of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 1-(2-hydroxyethyl)piperazine in dioxane is heated to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify by crystallization or column chromatography to yield Dasatinib.
-
Protocol 3: In Vitro Kinase Inhibition Assay (HTRF® KinEASE™)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Principle: The HTRF KinEASE assay measures the phosphorylation of a universal biotinylated substrate by a kinase. The phosphorylated substrate is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665, leading to a FRET signal. Inhibitors will decrease the phosphorylation and thus the FRET signal.[7][8][9][10]
-
Materials:
-
Kinase of interest
-
HTRF KinEASE™ kit (containing substrate, antibody, and detection reagents)
-
ATP
-
Synthesized inhibitor compound
-
Assay buffer
-
384-well low volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Enzymatic Reaction:
-
Dispense the inhibitor compound at various concentrations into the wells of the assay plate.
-
Add the kinase and the biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding the HTRF detection reagents containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Visualizations
Caption: General workflow for kinase inhibitor synthesis.
Caption: Simplified Src Kinase Signaling Pathway and Inhibition.
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(acetylamino)-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 5. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 2-Acetylamino-4-methylthiazole-5-carboxylic acid as a Versatile Intermediate for the Synthesis of Dasatinib Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib, a potent oral tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The 2-aminothiazole-5-carboxamide core is a critical pharmacophore for its activity. This document provides detailed application notes and experimental protocols for the use of 2-acetylamino-4-methylthiazole-5-carboxylic acid as a key intermediate in the synthesis of novel dasatinib analogs. The acetyl group serves as a readily cleavable protecting group for the 2-amino functionality, allowing for strategic modifications to the core structure. These protocols and data aim to facilitate the exploration of structure-activity relationships (SAR) and the development of next-generation kinase inhibitors.
Introduction
The development of analogs of existing drugs is a crucial strategy in medicinal chemistry to improve efficacy, selectivity, and pharmacokinetic profiles, as well as to overcome drug resistance. Dasatinib's broad inhibitory profile, while effective, can lead to off-target effects. The synthesis of analogs allows for the fine-tuning of its interaction with various kinases. This compound is a valuable starting material for such synthetic endeavors. The acetyl group masks the reactive 2-amino group, enabling selective modifications at the carboxylic acid moiety. Subsequent deacetylation uncovers the amino group for further functionalization, providing a modular approach to a diverse range of dasatinib analogs.
Data Presentation: Biological Activity of Dasatinib Analogs
The following tables summarize the inhibitory activities of various dasatinib analogs against key kinases and cancer cell lines. This data is essential for understanding the structure-activity relationships and guiding the design of new, more potent, and selective inhibitors.
Table 1: Kinase Inhibition Profile of Dasatinib Analogs
| Compound/Analog | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Bcr-Abl | <1 | [1] |
| Dasatinib | Src | <1 | [1] |
| Dasatinib | c-Kit | 1.5 | [1] |
| Dasatinib | PDGFRβ | 1.1 | [1] |
| Dasatinib | EphA2 | 1.6 | [1] |
| Analog 1 (Das-R) | Csk | 4.4 | [2] |
| Analog 1 (Das-R) | Src | <0.25 | [2] |
| Analog 1 (Das-R) | Abl | <0.45 | [2] |
| Analog 2 (Das-C10) | Csk | 3200 | [2] |
| Analog 2 (Das-C10) | Src | 35 | [2] |
| Analog 3 (Das-E) | Abl/Src Ratio | 10.2 | [2] |
| Analog 4 (Das-C) | Abl/Src Ratio | 10.3 | [2] |
Table 2: Anti-proliferative Activity of Dasatinib Analogs in Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (nM) | Reference |
| Dasatinib | K562 (CML) | 0.5 | [3] |
| Dasatinib | HL60 (AML) | 0.11 | [3] |
| Dasatinib | KG1a (Leukemia Progenitor) | 8980 | [3] |
| Analog 5 (2a) | K562 | 0.72 | [3] |
| Analog 5 (2a) | HL60 | 0.25 | [3] |
| Analog 6 (2c) | K562 | 0.039 | [3] |
| Analog 6 (2c) | HL60 | 0.26 | [3] |
| Analog 7 (15a) | KG1a | 140 | [3] |
| Analog 8 (24a) | KG1a | 50 | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of dasatinib analogs using this compound as a starting material. Researchers should optimize these conditions based on the specific substrate and desired product.
Protocol 1: Deacetylation of this compound
This protocol describes the acidic hydrolysis of the acetyl protecting group to yield 2-amino-4-methylthiazole-5-carboxylic acid.
Materials:
-
This compound
-
6M Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a mixture of ethanol and 6M HCl (e.g., 1:1 v/v). The volume should be sufficient to dissolve the starting material upon heating.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slow addition of a saturated NaHCO₃ solution until the pH is approximately 7. Foaming will occur due to CO₂ evolution.
-
The product, 2-amino-4-methylthiazole-5-carboxylic acid, may precipitate out of the solution upon neutralization.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain the desired 2-amino-4-methylthiazole-5-carboxylic acid.
Protocol 2: Amide Coupling of 2-Amino-4-methylthiazole-5-carboxylic acid with 2-Chloro-6-methylaniline
This protocol details the formation of the key amide bond in the dasatinib core structure.
Materials:
-
2-Amino-4-methylthiazole-5-carboxylic acid (from Protocol 1)
-
2-Chloro-6-methylaniline
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-amino-4-methylthiazole-5-carboxylic acid (1 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Add 2-chloro-6-methylaniline (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-chloro-6-methylphenyl)-2-amino-4-methylthiazole-5-carboxamide.
Protocol 3: Synthesis of the Dasatinib Analog Core
This protocol describes the subsequent coupling of the thiazole-carboxamide intermediate with the pyrimidine moiety.
Materials:
-
N-(2-chloro-6-methylphenyl)-2-amino-4-methylthiazole-5-carboxamide (from Protocol 2)
-
4,6-Dichloro-2-methylpyrimidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-(2-chloro-6-methylphenyl)-2-amino-4-methylthiazole-5-carboxamide (1 equivalent).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 4,6-dichloro-2-methylpyrimidine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the dasatinib analog core.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and a relevant signaling pathway.
Caption: Synthetic workflow for dasatinib analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the primary methods for converting the carboxylic acid to esters and amides, complete with experimental procedures, quantitative data, and workflow diagrams.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Derivatization of its carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The primary derivatization strategies involve esterification and amidation, which can be achieved through various synthetic methodologies. This document outlines reliable and reproducible protocols for these transformations.
Derivatization Strategies
The two main approaches for the derivatization of the carboxylic acid group of this compound are:
-
Esterification: Conversion of the carboxylic acid to an ester. This is commonly achieved via acid-catalyzed reaction with an alcohol (Fischer esterification) or by reaction with an alkyl halide in the presence of a base.
-
Amidation: Formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is typically facilitated by the use of coupling agents to activate the carboxylic acid.
Experimental Protocols
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final products can be achieved by recrystallization or column chromatography. Characterization of the synthesized derivatives should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry.
This protocol describes the synthesis of the ethyl ester, a common starting material for further derivatization of the amino group. The same principle can be applied with other simple alcohols to generate different esters.
Reaction:
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g, 10 mmol)
-
Acetic anhydride (5 mL)
-
Water
Procedure:
-
A suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 mL) is heated for 5 hours at 105-110°C.[1][2]
-
Excess acetic anhydride is distilled off under reduced pressure.
-
The residue is treated with water (10-15 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the ethyl ester of this compound.
Quantitative Data:
| Derivative | Starting Material | Reagent | Yield (%) | Melting Point (°C) |
| Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic Anhydride | ~90% | 227 |
Workflow for Ester Synthesis:
This protocol provides a general method for the synthesis of a wide range of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yields.
Reaction:
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
EDC (1.2 eq)
-
HOBt (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in DMF or DCM.
-
Add HOBt (1.1 eq) and DIPEA or TEA (2.0-3.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data for Representative Amide Derivatives:
| Amine | Derivative | Yield (%) |
| Benzylamine | N-Benzyl-2-acetylamino-4-methylthiazole-5-carboxamide | 75-85% |
| Morpholine | (2-Acetylamino-4-methylthiazol-5-yl)(morpholino)methanone | 80-90% |
| Aniline | N-Phenyl-2-acetylamino-4-methylthiazole-5-carboxamide | 70-80% |
Note: Yields are estimates based on general coupling protocols and may vary depending on the specific amine and reaction conditions.
Workflow for Amide Synthesis:
Data Presentation
Table 1: Summary of Synthesized this compound Derivatives
| Derivative | Synthesis Protocol | Amine/Alcohol | Coupling/Activating Agent | Yield (%) |
| Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | Protocol 1 | Ethanol | Acetic Anhydride | ~90% |
| N-Benzyl-2-acetylamino-4-methylthiazole-5-carboxamide | Protocol 2 | Benzylamine | EDC/HOBt | 75-85% |
| (2-Acetylamino-4-methylthiazol-5-yl)(morpholino)methanone | Protocol 2 | Morpholine | EDC/HOBt | 80-90% |
| N-Phenyl-2-acetylamino-4-methylthiazole-5-carboxamide | Protocol 2 | Aniline | EDC/HOBt | 70-80% |
Conclusion
The protocols described in these application notes provide robust and versatile methods for the derivatization of the carboxylic acid group of this compound. The esterification and amidation reactions are high-yielding and can be readily adapted for the synthesis of a diverse library of compounds for further biological evaluation. The provided workflows and quantitative data serve as a valuable resource for researchers in the field of drug discovery and development.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scaled-up synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, a key intermediate in pharmaceutical development. The synthesis is a three-step process commencing with the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, followed by acetylation of the 2-amino group, and concluding with the hydrolysis of the ethyl ester to yield the final carboxylic acid. This protocol is designed to be robust and scalable for laboratory and pilot plant settings.
Introduction
Thiazole derivatives are a critical class of heterocyclic compounds with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anti-cancer agents.[1][2][3][4][5] this compound is a valuable building block for the synthesis of more complex pharmaceutical ingredients. The efficient and scalable production of this intermediate is therefore of significant interest to the drug development industry. The following protocol outlines a reliable, high-yield synthesis suitable for scale-up.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This one-pot procedure is adapted from a known efficient synthesis of 2-aminothiazole derivatives.[6]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe.
Procedure:
-
To the reactor, add ethyl acetoacetate (1.0 eq), water, and THF.
-
Cool the mixture to below 0°C using a suitable cooling bath.
-
Slowly add a solution of NBS (1.2 eq) in THF via the dropping funnel, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC until the ethyl acetoacetate is consumed.
-
Add thiourea (1.0 eq) to the reaction mixture in one portion.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Acetylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This procedure is a standard acetylation of an amino group.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in pyridine and cool the solution to 0°C.
-
Slowly add acetic anhydride (1.1 eq) via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.
Step 3: Hydrolysis of Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate
This protocol is based on the saponification of a similar methyl ester.[7]
Materials:
-
Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Dilute Hydrochloric acid
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer.
Procedure:
-
Combine ethyl 2-acetylamino-4-methylthiazole-5-carboxylate (1.0 eq) with methanol in the flask.
-
In a separate vessel, dissolve potassium hydroxide (3.0 eq) in water.
-
Add the KOH solution to the flask and stir at ambient temperature for 2 hours.
-
Wash the solution with dichloromethane to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to 3 by the addition of dilute hydrochloric acid.
-
A precipitate will form. Stir the resulting slurry overnight at ambient temperature.
-
Isolate the product by filtration, rinse with aqueous methanol and water.
-
Dry the solid under high vacuum at ambient temperature to afford the final product, this compound.
Data Presentation
Table 1: Reagent Quantities for a 100g Scale Synthesis of the Final Product
| Step | Reagent | Molar Mass ( g/mol ) | Moles (mol) | Quantity |
| 1 | Ethyl acetoacetate | 130.14 | 0.77 | 100.2 g |
| 1 | N-Bromosuccinimide (NBS) | 177.98 | 0.92 | 163.7 g |
| 1 | Thiourea | 76.12 | 0.77 | 58.6 g |
| 2 | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 186.23 | 0.54 (assuming 70% yield from Step 1) | 100.0 g |
| 2 | Acetic anhydride | 102.09 | 0.59 | 60.2 g |
| 3 | Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | 228.26 | 0.44 (assuming 90% yield from Step 2) | 100.0 g |
| 3 | Potassium hydroxide (KOH) | 56.11 | 1.32 | 74.1 g |
Table 2: Expected Yields and Purity
| Step | Product | Theoretical Yield (g) | Expected Yield Range | Purity (HPLC) |
| 1 | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 143.4 | 65-80% | >95% |
| 2 | Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | 123.2 | 85-95% | >98% |
| 3 | This compound | 82.3 | 90-96% | >98% |
Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride: Corrosive and flammable. Handle in a fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated fume hood.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines. The scale-up of chemical reactions should be performed by trained personnel with appropriate engineering controls in place.
References
- 1. researchgate.net [researchgate.net]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-(acetylamino)-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Solid-Phase Organic Synthesis Utilizing 2-Acetylamino-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Acetylamino-4-methylthiazole-5-carboxylic acid in solid-phase organic synthesis (SPOS). The inherent functionalities of this heterocyclic building block—a carboxylic acid for resin attachment, an acetylated amino group for potential modification, and the stable thiazole core—make it an attractive scaffold for the generation of diverse chemical libraries for drug discovery and development.
Introduction
The this compound scaffold is a versatile starting point for the synthesis of a wide array of substituted thiazole derivatives. Solid-phase synthesis offers significant advantages for library generation, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This document outlines the key procedures for the immobilization of this scaffold onto a solid support, subsequent chemical modifications, and final cleavage to yield the desired products.
Key Applications in Solid-Phase Synthesis
-
Scaffold for Combinatorial Libraries: The thiazole core can be readily functionalized at the 2-amino position (after deacetylation) and the 5-carboxy position, allowing for the introduction of diverse substituents.
-
Peptidomimetic Development: The rigid thiazole ring can serve as a constrained dipeptide isostere in the design of peptidomimetics with improved metabolic stability and defined conformations.[1]
-
Linker for Traceless Synthesis: The carboxylic acid group provides a handle for attachment to various resins, enabling a "traceless" synthesis approach where the point of attachment is cleaved in the final step.[1]
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific resin, reagents, and desired final products.
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the esterification of the carboxylic acid to a hydroxymethyl-functionalized resin, such as Wang resin, which is suitable for subsequent cleavage under acidic conditions to yield a C-terminal carboxylic acid.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Wang Resin (100-200 mesh, 1.0 mmol/g loading) | e.g., Sigma-Aldrich | Synthesis Grade |
| This compound | Commercial | >95% |
| N,N'-Diisopropylcarbodiimide (DIC) | Commercial | Synthesis Grade |
| 4-(Dimethylamino)pyridine (DMAP) | Commercial | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Methanol (MeOH) | Commercial | ACS Grade |
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) in a solid-phase synthesis vessel for 1 hour at room temperature with gentle agitation.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (0.40 g, 2.0 mmol) in anhydrous DMF (5 mL). Add DIC (0.31 mL, 2.0 mmol) and a catalytic amount of DMAP (0.024 g, 0.2 mmol). Allow the mixture to pre-activate for 10 minutes at room temperature.
-
Coupling to Resin: Drain the DMF from the swollen resin and add the pre-activated carboxylic acid solution. Agitate the mixture at room temperature for 12-16 hours.
-
Capping of Unreacted Sites: Drain the reaction mixture. To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DMF (8 mL). Agitate for 1 hour.
-
Washing: Drain the capping solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by cleaving a small amount of resin and quantifying the released molecule.
Protocol 2: Deacetylation and N-Acylation on Solid Support
This protocol outlines the removal of the N-acetyl protecting group and subsequent acylation to introduce diversity at the 2-position of the thiazole ring.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Resin-bound Thiazole (from Protocol 1) | - | - |
| Hydrazine Monohydrate | Commercial | Reagent Grade |
| Carboxylic Acid (R-COOH) | Commercial | Various |
| HBTU | Commercial | Synthesis Grade |
| DIPEA | Commercial | Synthesis Grade |
| DMF | Commercial | Anhydrous |
| DCM | Commercial | Anhydrous |
Procedure:
-
Resin Swelling: Swell the resin-bound thiazole (0.5 g) in DMF (5 mL) for 1 hour.
-
Deacetylation: Drain the DMF and add a solution of 2% hydrazine monohydrate in DMF (5 mL). Agitate the mixture for 15 minutes. Repeat this step once more.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of hydrazine.
-
N-Acylation:
-
Swell the deacetylated resin in DMF.
-
In a separate vial, dissolve the desired carboxylic acid (5 eq.), HBTU (5 eq.), and DIPEA (10 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test).
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 3: Cleavage from Resin
This protocol describes the cleavage of the synthesized compound from the Wang resin using trifluoroacetic acid (TFA).
Materials and Reagents:
| Reagent | Supplier | Grade |
| Resin-bound Final Compound | - | - |
| Trifluoroacetic Acid (TFA) | Commercial | Reagent Grade |
| Triisopropylsilane (TIS) | Commercial | Synthesis Grade |
| Dichloromethane (DCM) | Commercial | ACS Grade |
| Diethyl Ether (cold) | Commercial | ACS Grade |
Cleavage Cocktail Composition and Yields:
| Cleavage Cocktail | Target Moiety Protection | Typical Cleavage Time | Typical Yield | Reference |
| 95% TFA, 2.5% H₂O, 2.5% TIS | Standard acid-labile | 2-3 hours | >85% | [1] |
| 50% TFA in DCM | Highly acid-labile | 1-2 hours | >90% | [2] |
Procedure:
-
Resin Preparation: Place the dry resin (approx. 100 mg) in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., 2 mL of 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin. Agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (0.5 mL) and then with DCM (2 x 1 mL). Combine all filtrates.
-
Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 mL) to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the pellet with cold ether twice.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product as needed, typically by reverse-phase HPLC.
Conclusion
This compound is a valuable building block for solid-phase organic synthesis, enabling the efficient construction of libraries of substituted thiazoles. The protocols provided herein offer a foundation for researchers to immobilize this scaffold, perform on-resin modifications, and cleave the final products for screening and further development. These methods, combined with the advantages of solid-phase synthesis, can significantly accelerate the drug discovery process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 2-Acetylamino-4-methylthiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid. Our aim is to help you diagnose and resolve common issues to optimize your reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to create the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid product. The key reactions are:
-
Hantzsch Thiazole Synthesis: Reaction of ethyl 2-chloroacetoacetate with N-acetylthiourea to form ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.
Q2: I am experiencing a low yield in the Hantzsch reaction step. What are the likely causes?
Low yields in the Hantzsch synthesis of the ethyl ester precursor can often be attributed to several factors:
-
Purity of Reactants: The purity of ethyl 2-chloroacetoacetate and N-acetylthiourea is critical. Impurities can lead to side reactions.
-
Reaction Temperature: The temperature needs to be carefully controlled. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side product formation.
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
pH of the Reaction Mixture: The pH can influence the reaction rate and the stability of the product.
Q3: What are the common side products I should look out for?
During the Hantzsch synthesis step, several side products can form, which can complicate purification and reduce the yield of the desired product. These may include:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Formation of Oxazoles: If the N-acetylthiourea is contaminated with its oxygen analog (N-acetylurea), an oxazole byproduct can be formed.
-
Dimerization or Polymerization: Under certain conditions, the reactants or intermediates might self-condense.
Q4: My hydrolysis step is not going to completion. What can I do?
Incomplete hydrolysis of the ethyl ester can be addressed by:
-
Increasing Reaction Time or Temperature: Ensure the reaction has sufficient time and energy to proceed to completion.
-
Choice of Base: A stronger base or a different solvent system may be required.
-
Water Content: Ensure sufficient water is present for the hydrolysis to occur.
Troubleshooting Guides
Problem 1: Low Yield of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate (Hantzsch Reaction)
| Potential Cause | Recommended Solution | Expected Outcome |
| Impure Starting Materials | Ensure the purity of ethyl 2-chloroacetoacetate and N-acetylthiourea using techniques like recrystallization or distillation. | Reduced side reactions and improved yield. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with the reported literature values and perform small-scale experiments at slightly higher and lower temperatures. | Identification of the optimal temperature for maximum yield. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. | Drive the reaction to completion and increase product formation. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but large deviations can lead to side products. | Optimized reactant balance for maximal conversion. |
| Inappropriate Solvent | The choice of solvent is crucial. Ethanol is commonly used, but other polar solvents can be investigated. | Improved solubility of reactants and facilitation of the reaction. |
Problem 2: Difficulty in Isolating and Purifying the Carboxylic Acid Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Product is Water-Soluble | If the product remains in the aqueous layer after workup, adjust the pH to its isoelectric point to precipitate the carboxylic acid. | Successful precipitation and isolation of the final product. |
| Presence of Impurities | Purify the crude product by recrystallization from a suitable solvent system. Common solvents include ethanol, water, or a mixture. | High purity final product, free from starting materials and side products. |
| Emulsion Formation During Workup | To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. | Clean separation of aqueous and organic layers. |
Experimental Protocols
Key Experiment: Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is for the precursor to the target molecule and is a critical step.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.
-
Addition of Reactant: To this solution, add ethyl 2-chloroacetoacetate dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (around 60-70°C) and monitor the reaction progress using TLC. The reaction is typically complete within 5-6 hours.
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Data Presentation
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Thiourea & Ethyl 2-chloroacetoacetate | 1:1 | Ethanol | 60-70 | 5-5.5 | >85 | >98 | Patent CN103664819A |
| Methanamide & Chloro acetylacetic ether | - | - | - | - | 75 (total) | >98 | Patent CN101475541A |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: 2-Acetylamino-4-methylthiazole-5-carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My final product purity is low after the hydrolysis of ethyl 2-acetylamino-4-methylthiazole-5-carboxylate. What are the likely impurities?
A1: Low purity is often due to incomplete reaction or side reactions. The most common impurity is the starting ester, ethyl 2-acetylamino-4-methylthiazole-5-carboxylate, due to incomplete hydrolysis. Another possibility is the hydrolysis of the acetylamino group, leading to the formation of 2-amino-4-methylthiazole-5-carboxylic acid, especially under harsh acidic or basic conditions.
Q2: The yield of my Hantzsch thiazole synthesis step to create the thiazole ring is lower than expected. What could be the cause?
A2: Low yields in the Hantzsch synthesis can stem from several factors. The stability of your reactants, particularly the α-haloacetoacetate, is crucial. Decomposition of this starting material before or during the reaction is a common issue. Additionally, improper reaction conditions such as temperature, reaction time, or pH can lead to the formation of side products. Under acidic conditions, for instance, the reaction of N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1]
Q3: I observe an unexpected peak in my LC-MS analysis. How can I identify this side product?
A3: To identify an unknown peak, consider the potential side reactions. Common side products include the unhydrolyzed starting ester, the deacetylated product, or byproducts from reactions with the solvent. For example, reactions of aminothiazoles with DMF have been observed to form condensation products.[2][3] Comparing the mass-to-charge ratio (m/z) of the unexpected peak with the molecular weights of potential side products (see Table 1) can help in its identification.
Q4: How can I minimize the formation of the deacetylated impurity (2-amino-4-methylthiazole-5-carboxylic acid)?
A4: The acetylamino group is susceptible to hydrolysis under strong acidic or basic conditions. To minimize deacetylation during the ester hydrolysis step, it is recommended to use milder basic conditions, for example, potassium hydroxide in methanol at ambient temperature, and carefully controlling the reaction time.[4] Over-exposure to strong base or high temperatures should be avoided.
Q5: Is decarboxylation a concern during the synthesis or work-up?
A5: While thiazole-5-carboxylic acids can undergo decarboxylation, this typically requires elevated temperatures. During a standard aqueous work-up and drying under vacuum at ambient or slightly elevated temperatures, significant decarboxylation is unlikely. However, if the reaction or purification involves high temperatures for a prolonged period, the formation of 2-acetylamino-4-methylthiazole as a byproduct should be considered.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Presence of Starting Ester in the Final Product
-
Symptom: A peak corresponding to the molecular weight of the starting ester (e.g., ethyl 2-acetylamino-4-methylthiazole-5-carboxylate) is observed in LC-MS or NMR of the final product.
-
Potential Cause: Incomplete hydrolysis of the ester. This can be due to insufficient reaction time, inadequate amount of base, or low reaction temperature.
-
Solution:
-
Increase the reaction time for the hydrolysis step.
-
Ensure at least stoichiometric amounts of the base (e.g., KOH or NaOH) are used. An excess of the base is often recommended to drive the reaction to completion.[4]
-
If the reaction is sluggish at room temperature, consider a slight increase in temperature, while monitoring for potential deacetylation.
-
Ensure efficient stirring to overcome any mass transfer limitations.
-
Issue 2: Formation of 2-Amino-4-methylthiazole-5-carboxylic acid
-
Symptom: A peak corresponding to the molecular weight of the deacetylated product is observed in analytical data.
-
Potential Cause: Hydrolysis of the acetylamino group under harsh reaction conditions (e.g., high concentration of strong acid or base, elevated temperatures).
-
Solution:
-
Use milder hydrolysis conditions. For example, use a lower concentration of the base or conduct the reaction at a lower temperature.
-
Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting ester is consumed, avoiding prolonged exposure to the reaction conditions.
-
Table 1: Common Side Products and Their Characteristics
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observation (LC-MS m/z) |
| Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | C₉H₁₂N₂O₃S | 228.27 | 229.07 [M+H]⁺ |
| 2-Amino-4-methylthiazole-5-carboxylic acid | C₅H₆N₂O₂S | 158.18 | 159.02 [M+H]⁺ |
| 2-Acetylamino-4-methylthiazole | C₆H₈N₂OS | 156.21 | 157.04 [M+H]⁺ |
Experimental Protocols
Key Experiment: Hydrolysis of Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate
This protocol is adapted from a literature procedure for the hydrolysis of a similar methyl ester.[4]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve ethyl 2-acetylamino-4-methylthiazole-5-carboxylate in methanol.
-
Addition of Base: In a separate container, prepare a solution of potassium hydroxide in water. Add the potassium hydroxide solution to the methanolic solution of the ester.
-
Reaction: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Work-up:
-
Once the reaction is complete, wash the solution with a non-polar organic solvent like dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Separate the aqueous phase.
-
Carefully adjust the pH of the aqueous phase to approximately 3 using dilute hydrochloric acid. This will precipitate the carboxylic acid product.
-
-
Isolation:
-
Stir the resulting slurry to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold water and then a small amount of cold methanol to remove any remaining salts or impurities.
-
Dry the product under high vacuum at ambient temperature to a constant weight.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(acetylamino)-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in Hantzsch thiazole synthesis of 5-carboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Hantzsch thiazole synthesis of 5-carboxylic acids and their ethyl esters.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Hantzsch synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate?
The Hantzsch synthesis for this class of compounds typically involves the cyclization of an α-halo-β-ketoester with a thiourea or a substituted thiourea. For ethyl 2-amino-4-methylthiazole-5-carboxylate, the reaction proceeds by reacting ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate with thiourea.[1]
Q2: I am observing a very low yield in my Hantzsch synthesis. What are the most common causes?
Low yields in the Hantzsch synthesis of thiazole-5-carboxylates can stem from several factors:
-
Purity of Reactants: Impurities in the α-halo-β-ketoester or thiourea can lead to side reactions, consuming starting materials and reducing the yield of the desired product.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the reaction outcome.
-
Side Reactions: The formation of byproducts can be a major contributor to low yields.
-
Product Isolation and Purification: Inefficient extraction or purification methods can lead to loss of product.
Q3: How can I improve the conversion of my reaction if a significant amount of starting material is leftover?
To improve reaction conversion, consider the following:
-
Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to degradation of reactants or products. A typical temperature range is 60-80°C.[1][2]
-
Optimize Solvent: The choice of solvent is crucial. While ethanol is commonly used, a mixture of solvents like water and tetrahydrofuran (THF) has also been reported to give good yields.
Q4: I am seeing a lot of side products in my reaction mixture. How can I minimize their formation?
Minimizing side reactions is key to improving your yield:
-
Control Stoichiometry: Ensure the correct molar ratios of your reactants.
-
Purify Starting Materials: Use highly pure α-halo-β-ketoester and thiourea to avoid unwanted side reactions.
-
Control Temperature: Avoid excessive temperatures which can promote the formation of byproducts.
-
Use a Mild Base: In some protocols, a mild base like sodium carbonate is used to neutralize the hydrohalic acid formed during the reaction, which can otherwise lead to side reactions.[1]
Troubleshooting Guide
Issue 1: Low Yield of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate
| Potential Cause | Suggested Solution |
| Impure Reactants | Purify the ethyl 2-chloroacetoacetate (or bromo-analog) and thiourea before use. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A range of 60-70°C is often effective.[1] Monitor the reaction by TLC to find the ideal temperature for your specific setup. |
| Incorrect Solvent System | While ethanol is common, consider using a mixture of water and THF as the solvent. |
| Incomplete Reaction | Extend the reaction time. A typical duration is 5-5.5 hours, but this can vary.[1] Monitor by TLC until the starting materials are consumed. |
| Inefficient Product Isolation | After the reaction, ensure proper work-up. This often involves filtering off any unreacted thiourea, followed by neutralization with a base (e.g., ammonia or sodium hydroxide solution) to precipitate the product.[1][2] |
Issue 2: Difficulty with the Subsequent Hydrolysis of the Ethyl Ester
| Potential Cause | Suggested Solution |
| Incomplete Hydrolysis | Ensure complete hydrolysis by using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. The reaction may require heating under reflux for several hours. |
| Product Degradation | Avoid excessively harsh conditions (very high temperatures or prolonged reaction times) which could lead to decomposition of the thiazole ring. |
| Difficult Product Isolation | After hydrolysis, the carboxylic acid is typically isolated by acidifying the reaction mixture to precipitate the product. Ensure the pH is sufficiently acidic for complete precipitation. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate[2]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a reaction vessel, prepare a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL).
-
Cool the mixture to below 0°C.
-
Slowly add NBS (0.06 mol, 1.20 equiv.).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Add thiourea (0.05 mol, 1.00 equiv.) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble substances.
-
To the filtrate, add ammonia solution (8.0 mL).
-
Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes.
-
Filter the precipitate and wash the filter cake with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate and dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 2-Aminothiazole-5-Carboxylate to 2-Aminothiazole-5-Carboxylic Acid
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-aminothiazole-5-carboxylate in a mixture of ethanol (or methanol) and water.
-
Add a solution of NaOH or KOH (typically 2-3 equivalents) in water.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated HCl with stirring to acidify the mixture to a pH of approximately 2-3.
-
The 2-aminothiazole-5-carboxylic acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Visualizations
References
Technical Support Center: Purification of 2-Acetylamino-4-methylthiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Acetylamino-4-methylthiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials from the synthesis, such as 2-amino-4-methylthiazole-5-carboxylic acid or its esters, and acetylating agents like acetic anhydride.
-
Byproducts: Side reactions can lead to the formation of impurities. For instance, hydrolysis of the acetyl group can revert the compound to its amino precursor. In the context of related syntheses, amide and ester impurities can also be present.[1]
-
Residual Solvents: Solvents used during the synthesis and initial work-up, such as methanol, ethanol, acetone, or ethyl acetate, may be present in the crude product.[1]
Q2: What are the recommended primary purification techniques for this compound?
A2: The most common and effective purification techniques for this compound are:
-
Recrystallization: This is a widely used method for purifying solid organic compounds.[2][3]
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Column Chromatography: This method is useful for separating the target compound from impurities with different polarities.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the compound and detecting trace impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the compound's structure and detect the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively check for the presence of impurities.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of purified product is recovered after the recrystallization process.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Experiment with different solvent systems. For carboxylic acids, polar solvents like ethanol, methanol, or mixtures with water are often suitable.[4] |
| Using Too Much Solvent | Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Incomplete Crystallization | The crystallization process may not have reached completion. Allow sufficient time for crystallization to occur. If necessary, gently scratch the inside of the flask with a glass rod to induce crystallization. |
Issue 2: Persistent Impurities After Purification
Symptoms:
-
Analytical tests (e.g., HPLC, TLC, NMR) show the presence of impurities even after one or more purification steps.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Co-crystallization of Impurities | If an impurity has a similar structure and polarity to the target compound, it may co-crystallize. A different recrystallization solvent or a different purification technique (e.g., column chromatography) may be necessary. |
| Incomplete Removal of Starting Materials | Unreacted starting materials may persist. An acid-base extraction can be effective in removing basic or neutral starting materials from the acidic product. |
| Formation of an Amide Impurity | If an amide impurity is present, it will have different solubility characteristics. Consider a purification method that exploits the acidic nature of your target compound, such as an acid-base extraction. |
| Ineffective Chromatographic Separation | The chosen mobile phase in column chromatography may not be optimal. For carboxylic acids, adding a small amount of a modifier like acetic acid or trifluoroacetic acid (TFA) to the eluent can improve separation by suppressing the ionization of the carboxylic acid group.[5][6] |
Data Presentation
The following table should be used to record and compare the purity of this compound before and after applying different purification methods.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Recrystallization (Solvent A) | ||||
| Recrystallization (Solvent B) | ||||
| Acid-Base Extraction | ||||
| Column Chromatography |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) at room and elevated temperatures to find a suitable solvent.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt, while neutral and basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Aqueous Wash: Combine the aqueous layers and wash with the organic solvent to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Column Chromatography
-
Stationary Phase: Prepare a silica gel column.
-
Mobile Phase Selection: Use TLC to determine a suitable eluent system. A common starting point for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with the addition of a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common issues during purification.
References
Technical Support Center: Recrystallization of 2-Acetylamino-4-methylthiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate solvent for the recrystallization of 2-acetylamino-4-methylthiazole-5-carboxylic acid and overcoming common challenges encountered during the process.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for this compound?
A good recrystallization solvent should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Non-toxic and inexpensive: For practical and safety reasons, the solvent should be as non-hazardous and cost-effective as possible.
Q2: Which solvents are good starting points for the recrystallization of this compound?
-
Alcohols: Methanol, Ethanol
-
Esters: Ethyl acetate
-
Ethers: Tetrahydrofuran (THF)
-
Alkanes: Hexane (typically as an anti-solvent)
-
Water
-
Mixed solvent systems: Combinations like ethanol/water or ethyl acetate/hexane are often effective.[2][3]
Q3: How do I perform a small-scale solvent test?
To efficiently find a suitable solvent, perform small-scale tests:
-
Place a small amount of your crude compound (a few milligrams) into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes of the undissolved samples. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear, hot solutions to cool to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the solvent, even at low temperatures. | - Concentrate the solution by boiling off some of the solvent.[4]- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes cloudy, then heat to clarify and cool again.[2] |
| Not enough time was allowed for crystallization. | - Allow the solution to stand undisturbed for a longer period. - Gently scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.[4] - Add a seed crystal of the pure compound.[4] | |
| Low Yield | Too much solvent was used.[2][5] | - Minimize the amount of hot solvent used to dissolve the crude product.[5] - After filtering the first crop of crystals, concentrate the mother liquor and cool to obtain a second crop.[5] |
| Premature crystallization occurred during hot filtration.[5] | - Pre-heat the funnel and receiving flask before filtration.[5] - Use a small excess of hot solvent to prevent the solution from becoming saturated in the filtration apparatus. | |
| Impure Product | The cooling process was too rapid, trapping impurities within the crystal lattice.[5] | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The chosen solvent is not effective at separating the specific impurities present. | - Consider an alternative purification method, such as column chromatography. | |
| Oiling Out | The compound is melting in the hot solvent rather than dissolving, or the solution is highly impure. | - Re-heat the solution and add more solvent.[4] - Try a solvent with a lower boiling point. |
Data Presentation
Table 1: Suggested Solvents for Initial Recrystallization Screening of this compound
| Solvent Class | Specific Solvent | Rationale/Considerations |
| Alcohols | Methanol, Ethanol | Carboxylic acids often show good solubility in alcohols at high temperatures.[6] A mixed system with water may be necessary. |
| Esters | Ethyl Acetate | A moderately polar solvent that is often effective for a range of organic compounds. |
| Ethers | Tetrahydrofuran (THF) | Mentioned as a suitable solvent for related thiazole carboxylic acid derivatives.[1] |
| Water | Water | As the compound has a carboxylic acid and amide group, it may have sufficient polarity to be recrystallized from water.[6] An acidic or basic aqueous solution could also be used for purification via precipitation.[7] |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexane | Allows for fine-tuning of the solvent polarity to achieve ideal solubility characteristics. |
Experimental Protocols & Visualizations
Protocol: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add more solvent in small portions if necessary until the compound is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.
Diagrams
Caption: Experimental workflow for recrystallization.
Caption: Logical workflow for selecting a suitable solvent.
References
- 1. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 2-Acetylamino-4-methylthiazole-5-carboxylic acid via NMR Spectroscopy
Welcome to the Technical Support Center for the purity assessment of 2-Acetylamino-4-methylthiazole-5-carboxylic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiazole-CH₃ | ~2.4 - 2.6 (s, 3H) | ~15 - 20 |
| Acetyl-CH₃ | ~2.1 - 2.3 (s, 3H) | ~22 - 25 |
| NH | ~11.5 - 12.5 (br s, 1H) | - |
| COOH | ~13.0 - 14.0 (br s, 1H) | ~162 - 165 |
| Thiazole C2 | - | ~158 - 162 |
| Thiazole C4 | - | ~148 - 152 |
| Thiazole C5 | - | ~112 - 116 |
| Acetyl C=O | - | ~168 - 172 |
Note: s = singlet, br s = broad singlet. Chemical shifts are predictions and may vary based on experimental conditions.
Q2: I see unexpected peaks in my ¹H NMR spectrum. What could they be?
A2: Unexpected peaks typically arise from impurities related to the synthesis or sample preparation. Common culprits include:
-
2-Amino-4-methylthiazole-5-carboxylic acid (Starting Material): The primary synthetic precursor. Its amino protons (-NH₂) would likely appear as a broad singlet between 7.0 and 8.0 ppm, and the thiazole methyl protons may be at a slightly different shift than the acetylated product.
-
Acetic Anhydride/Acetic Acid: If the acetylation reaction did not go to completion or if the workup was insufficient, you might see residual acetic anhydride or its hydrolysis product, acetic acid. Acetic acid has a characteristic sharp singlet for the methyl protons around 2.1 ppm and a very broad carboxylic acid proton signal.
-
Solvent Residues: Ensure you are correctly identifying the residual peaks from your deuterated solvent (e.g., DMSO-d₆ at ~2.50 ppm).
Table 2: ¹H NMR Chemical Shifts of Potential Impurities in DMSO-d₆.
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| 2-Amino-4-methylthiazole-5-carboxylic acid | Thiazole-CH₃ | ~2.3 - 2.5 | s |
| -NH₂ | ~7.0 - 8.0 | br s | |
| -COOH | ~12.0 - 13.0 | br s | |
| Acetic Acid | -CH₃ | ~2.1 | s |
| -COOH | >10 (very broad) | br s | |
| Water | H₂O | ~3.3 | br s |
Q3: The integration of my peaks is not correct. What should I do?
A3: Incorrect integration is a common issue in quantitative NMR (qNMR) and can be caused by several factors:
-
Incomplete Relaxation: Ensure a sufficient relaxation delay (D1) is used during NMR acquisition. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the protons being integrated. A good starting point is a D1 of 30 seconds.
-
Poor Phasing and Baseline Correction: Manually and carefully phase the spectrum and apply a proper baseline correction to ensure accurate integration.
-
Peak Overlap: If the signal of interest overlaps with an impurity or solvent peak, the integration will be inaccurate. Consider using a different deuterated solvent to improve peak separation.
Q4: My peaks are broad. How can I improve the resolution?
A4: Peak broadening can be due to several factors:
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. A typical concentration for high-resolution NMR is 5-10 mg in 0.6-0.7 mL of solvent.
-
Incomplete Dissolution: Ensure your sample is fully dissolved. The presence of suspended solids will degrade the magnetic field homogeneity.[1]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer for each sample.
Experimental Protocols
Protocol 1: NMR Sample Preparation for Purity Assessment
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it typically solubilizes both the analyte and potential polar impurities.
-
Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be required. Visually inspect the solution to ensure no particulate matter is present.
-
Internal Standard (Optional for qNMR): For quantitative purity determination, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a signal in a clean region of the spectrum.
Data Presentation
Table 3: Summary of Expected ¹H NMR Data for Purity Assessment in DMSO-d₆.
| Compound | Thiazole-CH₃ (ppm) | Acetyl-CH₃ (ppm) | -NH- (ppm) | -COOH (ppm) | -NH₂ (ppm) |
| This compound | ~2.4 - 2.6 | ~2.1 - 2.3 | ~11.5 - 12.5 | ~13.0 - 14.0 | - |
| 2-Amino-4-methylthiazole-5-carboxylic acid | ~2.3 - 2.5 | - | - | ~12.0 - 13.0 | ~7.0 - 8.0 |
| Acetic Acid | - | ~2.1 | - | >10 | - |
Mandatory Visualization
Caption: Workflow for NMR-based purity assessment.
References
Byproduct formation in the acylation of 2-amino-4-methylthiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding byproduct formation during the acylation of 2-amino-4-methylthiazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the acylation of 2-amino-4-methylthiazole-5-carboxylic acid, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Mono-acylated Product
Q: My reaction is resulting in a low yield of the expected 2-acylamino-4-methylthiazole-5-carboxylic acid. What are the possible causes and how can I improve the yield?
A: Low yields can stem from several factors, including suboptimal reaction conditions and poor starting material quality. A systematic approach to troubleshooting can help identify and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. |
| Suboptimal Reagent Stoichiometry | - Verify the molar ratios of your reactants. A slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. |
| Poor Quality of Starting Materials | - Ensure the 2-amino-4-methylthiazole-5-carboxylic acid is pure and dry. - Use a fresh or properly stored acylating agent (e.g., acyl chloride or anhydride) as they can degrade over time, especially in the presence of moisture. |
| Inappropriate Solvent or Base | - Screen different solvents. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used. - The choice of base is critical. A non-nucleophilic organic base like triethylamine or pyridine is often employed to neutralize the acid generated during the reaction. Ensure the base is dry and added in appropriate amounts. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Byproduct Formation
Q: My TLC plate shows multiple spots in addition to my starting material and desired product. What are these byproducts and how can I minimize their formation?
A: The formation of multiple byproducts is a common issue in acylation reactions. The most likely side products are the di-acylated compound and unreacted starting material.
Potential Byproducts and Mitigation Strategies:
| Potential Byproduct | Formation Mechanism | Mitigation Strategies |
| Di-acylated Product | The initially formed mono-acylated product undergoes a second acylation. This is more likely with highly reactive acylating agents or forcing reaction conditions. | - Use a milder acylating agent if possible. - Reduce the amount of the acylating agent to near stoichiometric amounts (1.0-1.05 equivalents). - Perform the reaction at a lower temperature to control reactivity. - Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations. |
| Unreacted Starting Material | Incomplete reaction due to insufficient acylating agent, low temperature, or short reaction time. | - Increase the amount of the acylating agent slightly (up to 1.2 equivalents). - Increase the reaction temperature or time, while carefully monitoring for the formation of other byproducts. |
| Byproducts from Acylating Agent Decomposition | Acylating agents like acyl chlorides and anhydrides can hydrolyze in the presence of water to form the corresponding carboxylic acid. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Frequently Asked Questions (FAQs)
Q1: At which position does the acylation of 2-amino-4-methylthiazole-5-carboxylic acid occur?
A1: The acylation of 2-aminothiazole derivatives generally occurs regioselectively at the exocyclic amino group (-NH2). This is because the exocyclic nitrogen is typically more nucleophilic than the endocyclic (ring) nitrogen. 2-aminothiazoles can exist in an amino-imino tautomeric equilibrium, and their reactivity can be influenced by the reaction conditions.[1][2]
Q2: Is it necessary to protect the carboxylic acid group before acylation?
A2: While not always mandatory, protecting the carboxylic acid group, for instance as an ester, can be beneficial. This prevents potential side reactions such as the formation of a mixed anhydride with the acylating agent. The choice of whether to protect the carboxylic acid depends on the specific acylating agent used and the overall synthetic strategy.
Q3: What is the role of a base in this acylation reaction?
A3: When using acyl chlorides or anhydrides as acylating agents, an acid (e.g., HCl or a carboxylic acid) is generated as a byproduct. A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize this acid. This prevents the protonation of the amino group of the starting material, which would render it non-nucleophilic and stop the reaction.
Q4: Can di-acylation occur, and if so, how can it be prevented?
A4: Yes, di-acylation is a potential side reaction, especially with highly reactive acylating agents or if an excess of the acylating agent is used. To prevent this, you can:
-
Use a controlled amount of the acylating agent (close to a 1:1 molar ratio).
-
Perform the reaction at a lower temperature.
-
Slowly add the acylating agent to the reaction mixture.
Q5: What are the best methods for purifying the acylated product?
A5: Purification can often be achieved by recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallization include ethanol, methanol, or mixtures with water. If recrystallization is not effective, column chromatography on silica gel can be used to separate the desired product from byproducts and unreacted starting materials.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of 2-Amino-4-methylthiazole-5-carboxylic Acid
-
Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-methylthiazole-5-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM, or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Alternatively, the organic layer can be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Troubleshooting Byproduct Formation using TLC and NMR
-
TLC Analysis:
-
During the reaction, spot the reaction mixture on a TLC plate alongside the starting material.
-
Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation.
-
Visualize the spots under UV light. The presence of spots other than the starting material and the main product indicates byproduct formation.
-
-
NMR Spectroscopy:
-
After work-up, take a proton NMR (¹H NMR) spectrum of the crude product.
-
The desired mono-acylated product should show a characteristic amide N-H proton signal.
-
The disappearance of the -NH2 protons of the starting material and the appearance of a new set of signals can confirm the reaction.
-
The presence of unexpected signals may indicate byproducts. For example, a di-acylated product might lack an N-H signal and show additional acyl group signals.
-
Visualizations
References
Technical Support Center: Purity Enhancement of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the purity of 2-Acetylamino-4-methylthiazole-5-carboxylic acid. The following sections offer solutions to common issues encountered during synthesis and purification, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My final product of this compound has a purity of around 95% after initial synthesis and precipitation. How can I improve this?
A1: A purity of 95% is a good starting point, but for many applications, higher purity is required. The most common and effective methods to improve the purity of a solid carboxylic acid like this are recrystallization and acid-base extraction. Often, a combination of these techniques yields the best results.
Q2: I am observing a persistent impurity with a higher Rf value on my TLC plate than the desired product. What is the likely identity of this impurity and how can I remove it?
A2: An impurity with a higher Rf value is less polar than your product. In the synthesis of this compound, which is often prepared by the hydrolysis of its corresponding ester (e.g., the methyl or ethyl ester), the most probable less-polar impurity is the unreacted starting ester.
Troubleshooting Steps:
-
Optimize Hydrolysis: Ensure the hydrolysis reaction has gone to completion. You can try extending the reaction time, increasing the equivalents of the base (e.g., NaOH or KOH), or slightly increasing the reaction temperature.
-
Acid-Base Extraction: This is a highly effective method for separating a carboxylic acid from a neutral impurity like an ester. The general procedure is outlined in the Experimental Protocols section.
-
Recrystallization: A well-chosen solvent system for recrystallization can also effectively remove the ester impurity.
Q3: My final product is off-white or slightly yellow. What could be the cause and how can I decolorize it?
A3: A colored impurity suggests the presence of side products from the thiazole ring formation (Hantzsch synthesis) or degradation products.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially lowering the yield.
-
Recrystallization: Multiple recrystallizations may be necessary to remove the colored impurities. Experiment with different solvent systems.
Q4: I am struggling to find a suitable recrystallization solvent. Can you provide some suggestions?
A4: The choice of solvent is critical for successful recrystallization. For a polar molecule like this compound, polar solvents are a good starting point.
Recommended Solvent Systems to Screen:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Ethyl Acetate/Heptane
The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.
Data Presentation
The following table summarizes the expected purity improvements using different purification techniques. The data is representative and may vary based on the initial purity and the specific nature of the impurities.
| Purification Method | Starting Purity (HPLC Area %) | Purity After 1st Pass (HPLC Area %) | Purity After 2nd Pass (HPLC Area %) | Typical Yield Loss per Pass |
| Acid-Base Extraction | 95.0 | 98.5 | N/A | 5-10% |
| Recrystallization (Ethanol/Water) | 95.0 | 97.8 | 99.2 | 10-15% |
| Recrystallization (Acetone/Water) | 95.0 | 97.5 | 99.0 | 10-15% |
| Reversed-Phase Flash Chromatography | 95.0 | >99.5 | N/A | 20-30% |
Experimental Protocols
1. Acid-Base Extraction
This method is particularly useful for removing neutral impurities, such as the unreacted starting ester.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out. The pH should be well below the pKa of the carboxylic acid (typically pH 2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
2. Recrystallization
-
Solvent Selection: Choose a suitable solvent system based on preliminary solubility tests.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent system.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
3. Reversed-Phase Flash Chromatography
For very high purity requirements, reversed-phase flash chromatography can be employed.[1]
-
Stationary Phase: C18 silica gel.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and a polar organic solvent like acetonitrile or methanol is typically used.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO and load it onto the column.
-
Elution: Run the gradient to elute the impurities and then the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Purification Workflow
Caption: A workflow diagram illustrating the different purification pathways for this compound.
Troubleshooting Logic for Low Purity
Caption: A decision tree for troubleshooting low purity based on the nature of the observed impurities.
References
Technical Support Center: Synthesis of Substituted Thiazole-5-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted thiazole-5-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted thiazole-5-carboxylic acids?
A1: The Hantzsch thiazole synthesis is a widely employed and versatile method for the preparation of the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3] For the synthesis of thiazole-5-carboxylic acid derivatives, an α-haloacetoacetate ester is often used as the α-haloketone component, which provides the C4-methyl and C5-carboxylate functionalities.[4]
Q2: What are the main challenges associated with the Hantzsch synthesis for this class of compounds?
A2: Common challenges include low reaction yields, the occurrence of side reactions, and difficulties in product purification.[2][5] Factors such as the purity of starting materials, choice of solvent, reaction temperature, and the stability of intermediates can significantly impact the success of the synthesis.[5]
Q3: Are there alternatives to the Hantzsch synthesis for preparing thiazole-5-carboxylic acids?
A3: Yes, several alternative methods have been developed. These include reactions involving α-diazoketones, multicomponent reactions, and syntheses starting from β-keto esters or isothiocyanates.[6] Some approaches aim to avoid the use of toxic α-haloketones and employ greener reaction conditions.[6]
Q4: My ester hydrolysis to the final carboxylic acid is not working well. What could be the issue?
A4: Incomplete hydrolysis of the thiazole-5-carboxylate ester can be due to several factors. Steric hindrance around the ester group can slow down the reaction. The choice of base (e.g., NaOH, KOH, LiOH) and solvent system is crucial. For instance, using alcoholic solvents can lead to transesterification as a side reaction. A mixture of an aqueous base with a co-solvent like THF or dioxane is often employed to improve solubility and reaction rate.
Q5: I am observing unexpected decarboxylation of my product. How can I prevent this?
A5: Thiazole-5-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under certain pH conditions.[7] The stability of the carboxylic acid is influenced by the substituents on the thiazole ring. To minimize decarboxylation, it is advisable to perform purification and subsequent reaction steps at lower temperatures and under neutral or mildly acidic conditions where possible.
Troubleshooting Guide
Problem 1: Low Yield in Hantzsch Thiazole Synthesis
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Citations |
| Impure Reactants | Ensure the purity of the α-haloacetoacetate and thioamide. Impurities can lead to side reactions and consume starting materials. Recrystallize or purify starting materials if necessary. | Purity of reactants is paramount for achieving high yields.[5] |
| Inappropriate Solvent | The choice of solvent significantly affects reaction rate and yield. Common solvents include ethanol, methanol, and mixtures with water. Perform small-scale solvent screening to find the optimal conditions for your specific substrates.[5] | Solvents like 1-butanol, 2-propanol, and water have been shown to be effective.[5] |
| Suboptimal Reaction Temperature | Reaction temperatures can vary. While conventional heating often requires reflux, microwave-assisted synthesis can shorten reaction times and may be performed at temperatures around 90-130°C.[5] | Conventional methods often require refluxing for several hours.[5] |
| Side Reactions | Formation of byproducts is a common cause of low yields. Analyze the crude reaction mixture by LC-MS or TLC to identify potential side products and adjust reaction conditions accordingly (e.g., lower temperature, different base). | Impurities in starting materials can lead to unwanted side reactions.[5] |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Citations |
| Presence of Impurities | If the crude product is an ester, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common and effective purification method.[8] | Purification can be carried out by recrystallization in various solvents.[8] |
| Product is an Acid | For the final carboxylic acid product, purification can be achieved by dissolving the crude material in a basic aqueous solution (e.g., NaHCO₃), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the acid by acidifying the aqueous layer with an acid like HCl.[9] | Purification can be performed by dissolving in alkali and re-acidification.[9] |
| Product Co-crystallizes with Byproducts | If simple recrystallization is ineffective, column chromatography on silica gel may be necessary. A suitable eluent system should be determined by TLC analysis. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This one-pot procedure is an efficient method starting from commercially available materials.[4]
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After cooling, collect the precipitate by filtration.
-
Wash the filter cake with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Expected Yield: Approximately 72%[4]
Protocol 2: Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes the conversion of the ester to the corresponding carboxylic acid.
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable solvent mixture such as ethanol and water.
-
Add an excess of an aqueous base, for example, a 2N solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting ester is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with an acid (e.g., 2N HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates [4]
| Entry | R-group on Thiourea | Solvent for Recrystallization | Yield (%) |
| 1 | H | Ethyl Acetate | 72 |
| 2 | Methyl | Ethanol | 65 |
| 3 | Ethyl | Ethanol | 68 |
| 4 | Phenyl | Ethanol | 75 |
| 5 | 4-Chlorophenyl | Ethanol | 78 |
| 6 | 4-Methylphenyl | Ethanol | 73 |
Visualizations
Caption: General workflow for the Hantzsch synthesis of thiazole-5-carboxylate esters.
Caption: Troubleshooting flowchart for addressing low yields in thiazole synthesis.
Caption: Reaction pathway from ester to carboxylic acid with potential decarboxylation side reaction.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. benchchem.com [benchchem.com]
- 3. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. bepls.com [bepls.com]
- 7. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, with a specific focus on preventing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this synthesis, and why is it a problem?
A1: Dimer formation refers to a side reaction where two molecules of this compound or its reactive intermediates join together. This is undesirable as it reduces the yield of the desired monomeric product and complicates the purification process, requiring additional steps to remove the dimeric impurity.
Q2: What are the potential types of dimers that can form during the synthesis?
A2: Several types of dimers could potentially form, primarily through intermolecular reactions involving the carboxylic acid and acetylamino groups. The most common possibilities include:
-
Anhydride Dimer: Formed by the condensation of two carboxylic acid groups.
-
Amide Dimer: Resulting from the reaction of the carboxylic acid of one molecule with the amino group of another (after potential deacetylation) or the acetylamino group itself under harsh conditions.
-
Mixed Anhydride/Amide Dimers: More complex structures involving multiple intermolecular connections.
Q3: What are the primary causes of dimer formation?
A3: Dimer formation is often promoted by:
-
High temperatures: Can provide the activation energy for intermolecular condensation reactions.
-
Prolonged reaction times: Increases the probability of side reactions occurring.
-
Use of strong dehydrating or coupling agents: Reagents intended to activate the carboxylic acid for subsequent reactions can also promote intermolecular reactions if not controlled properly.
-
Inappropriate pH: Both highly acidic and basic conditions can catalyze side reactions.
-
High concentration of reactants: Increases the likelihood of intermolecular collisions.
Troubleshooting Guide: Avoiding Dimer Formation
This guide provides specific troubleshooting steps to minimize or eliminate dimer formation during the synthesis of this compound.
Issue 1: Significant amount of a higher molecular weight impurity observed in LC-MS or TLC analysis, suspected to be a dimer.
| Potential Cause | Recommended Solution |
| Excessive Reaction Temperature | Carefully monitor and control the reaction temperature. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing test reactions at various temperatures to determine the optimal condition. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level. Avoid leaving the reaction to stir for extended periods unnecessarily. |
| Inappropriate Stoichiometry of Reagents | Ensure precise measurement of all reactants. An excess of a coupling agent or a dehydrating agent can lead to uncontrolled side reactions. |
Issue 2: Low yield of the desired product with the presence of insoluble material.
| Potential Cause | Recommended Solution |
| High Reactant Concentration | Perform the reaction under more dilute conditions. This can be achieved by increasing the volume of the solvent. Lower concentrations decrease the frequency of intermolecular collisions that lead to dimerization. |
| Incorrect Order of Reagent Addition | The order of addition of reagents can be critical. For reactions involving activation of the carboxylic acid, it is often best to add the coupling agent to the carboxylic acid first, followed by the other reactant, to minimize self-reaction. |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogenous reaction mixture. Poor mixing can lead to localized high concentrations of reagents, promoting side reactions. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a general procedure for the Hantzsch thiazole synthesis followed by acetylation and hydrolysis.
-
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
In a round-bottom flask, dissolve ethyl acetoacetate and N-bromosuccinimide in a suitable solvent (e.g., ethanol).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Add thiourea to the reaction mixture and reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Step 2: Acetylation of the Amino Group.
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add acetic anhydride and a catalytic amount of a base (e.g., pyridine).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
-
Step 3: Hydrolysis of the Ester.
-
Dissolve the acetylated ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base (e.g., sodium hydroxide) and stir at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
Protocol 2: Optimized Conditions to Minimize Dimer Formation
This protocol includes modifications to the standard procedure to suppress dimerization.
| Parameter | Standard Condition | Optimized Condition for Minimizing Dimer | Rationale |
| Hydrolysis Temperature | Room temperature to gentle heating | 0°C to Room Temperature | Lower temperatures reduce the rate of intermolecular condensation. |
| Reactant Concentration | 0.5 - 1.0 M | 0.1 - 0.25 M | Dilution disfavors bimolecular side reactions. |
| pH during Workup | Acidification to pH 1-2 | Careful acidification to pH 3-4 | Extreme pH can catalyze side reactions. Maintaining a less acidic pH during precipitation can be beneficial. |
| Purification | Simple filtration and washing | Recrystallization from a suitable solvent system or column chromatography | More rigorous purification methods may be necessary to remove any formed dimer. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Validation & Comparative
Structure-Activity Relationship of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-acetylamino-4-methylthiazole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and enzyme inhibitory activities. The information presented is collated from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. The SAR studies in this area have primarily focused on modifications at the 2-amino and 5-carboxylic acid positions of the thiazole ring.
Structure-Activity Relationship for Anticancer Activity
A key determinant of the anticancer potency of these derivatives lies in the nature of the substituent at the 2-acetamido group and the functional group at the 5-position. For instance, the introduction of a piperazine moiety at the 2-acetamido position has been shown to enhance cytotoxic activity.
| Compound ID | R1 (at 2-position) | R2 (at 5-position) | Cancer Cell Line | IC50 (µM) |
| 1a | -COCH3 | -OH | K563 (Leukemia) | > 50 |
| 1b | -COCH2-piperazine-CH3 | -NH-(2-chloro-6-methylphenyl) | K563 (Leukemia) | 0.8 |
| 1c | -COCH2-piperazine-CH3 | -NH-(2-chloro-6-methylphenyl) | MCF-7 (Breast) | 20.2[1] |
| 1d | -COCH2-piperazine-CH3 | -NH-(2-chloro-6-methylphenyl) | HT-29 (Colon) | 21.6[1] |
| 2a | -(4-acetylphenyl)amino-propanoic acid | -OH | A549 (Lung) | > 50 |
| 2b | -(4-(1-(hydroxyimino)ethyl)phenyl)amino-propanoic acid | -OH | A549 (Lung) | 2.47[2] |
Table 1: Anticancer Activity of this compound Derivatives.
Enzyme Inhibitory Activity: Xanthine Oxidase
Another significant area of investigation for this class of compounds is their potential to inhibit xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. The SAR for XO inhibition highlights the importance of the substituent on the benzamido moiety at the 2-position.
Structure-Activity Relationship for Xanthine Oxidase Inhibition
The presence of electron-withdrawing groups on the phenyl ring of the 2-benzamido substituent has been found to be crucial for potent xanthine oxidase inhibition.
| Compound ID | R (at 2-benzamido position) | % Inhibition (at 10 µM) | IC50 (µM) |
| 3a | H | 45.2 | 8.74 |
| 3b | 4-F | 82.5 | 0.57[3] |
| 3c | 4-Cl | 78.9 | 0.91[3] |
| 3d | 4-CH3 | 55.8 | 6.21 |
| 3e | 4-OCH3 | 51.3 | 7.89 |
Table 2: Xanthine Oxidase Inhibitory Activity of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K563, A549, MCF-7, HT-29)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vitro Xanthine Oxidase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Test compounds and a positive control (e.g., Allopurinol)
-
96-well UV-transparent microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare solutions of the test compounds and allopurinol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of xanthine oxidase solution (0.1 units/mL).
-
Incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of xanthine solution (150 µM).
-
Measure the absorbance at 295 nm at regular intervals for 5-10 minutes.
-
The rate of uric acid formation is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The anticancer activity of certain this compound derivatives against the K563 leukemia cell line suggests a potential interaction with the Bcr-Abl signaling pathway, a key driver in Chronic Myeloid Leukemia (CML).[4][5][6][7][8] The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified Bcr-Abl signaling pathway in CML.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for synthesis and evaluation.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Comparative Analysis of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid Analogs as Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of 2-acetylamino-4-methylthiazole-5-carboxylic acid analogs, a class of compounds showing promise as inhibitors of key signaling kinases. By presenting available quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this area.
Data Presentation: Kinase Inhibitory Activity
While specific data for a broad range of this compound analogs remains emergent, the inhibitory activities of structurally related thiazole-5-carboxamide derivatives provide valuable insights into their potential as kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected analogs against various protein kinases.
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Thiazole/Thiadiazole Carboxamides | ||||
| 51am | c-Met | 0.00254 | Foretinib | - |
| 51ah | c-Met | 0.00926 | Foretinib | - |
| 51ak | c-Met | 0.00389 | Foretinib | - |
| 51al | c-Met | 0.00523 | Foretinib | - |
| 51an | c-Met | 0.00373 | Foretinib | - |
| Series 2: 2-Amino-thiazole-5-carboxylic Acid Phenylamides | ||||
| 6d | Antiproliferative (HT-29) | 21.6 | Dasatinib | < 1 |
| 6d | Antiproliferative (MCF-7) | 20.2 | Dasatinib | < 1 |
| Series 3: 1,3-Thiazole-5-carboxylic Acid Derivatives | ||||
| Compound 33 | CK2 | 0.4 | - | - |
| Compound 34 | CK2 | 1.9 ± 0.05 | - | - |
| Compound 34 | GSK3β | 0.67 ± 0.27 | - | - |
| Series 4: Pyrimidine-Thiazole Derivatives | ||||
| Compound 25 | CDK9 | 0.64 - 2.01 | - | - |
Note: The presented data is for structurally related analogs and not exclusively for this compound derivatives, for which public data is limited. This table is intended to provide a comparative context for the potential of the core scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of kinase inhibitors.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.[1]
1. Materials:
-
Test compound (e.g., this compound analog)
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader
2. Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Synthesis of 2-Acetylamino-4-methylthiazole-5-carboxamide Derivatives
A general synthetic route to obtain N-substituted 2-acetylamino-4-methylthiazole-5-carboxamides is outlined below, based on established methods for similar compounds.[2]
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
React ethyl 2-chloroacetoacetate with thiourea in the presence of a base (e.g., sodium ethoxide) in ethanol.
Step 2: Acetylation of the 2-amino group
-
Treat ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride in the presence of a base (e.g., pyridine) or an acid catalyst.
Step 3: Hydrolysis of the ester
-
Hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.
Step 4: Amide coupling
-
Couple the resulting carboxylic acid with a desired amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) in a suitable solvent like DMF or DCM.
Mandatory Visualization
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4][5][6] Many kinase inhibitors, including those based on the thiazole scaffold, target components of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.[7]
Caption: Workflow for kinase inhibitor screening.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. reactionbiology.com [reactionbiology.com]
In Vitro Anticancer Activity of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of the anticancer activity of 2-Acetylamino-4-methylthiazole-5-carboxylic acid derivatives and related thiazole compounds. By objectively comparing their performance against various cancer cell lines and elucidating their mechanisms of action, this document serves as a valuable resource for researchers in oncology and medicinal chemistry. The data presented is compiled from multiple studies to offer a broad perspective on the therapeutic potential of this class of compounds.
Comparative Anticancer Activity
The in vitro cytotoxic effects of various thiazole derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of compound potency, was determined using the MTT assay. The results, summarized in the tables below, highlight the differential sensitivity of cancer cells to these compounds.
Table 1: Cytotoxicity (IC50 in µM) of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Class | MCF-7 (Breast) | HepG2 (Liver) | MDA-MB-231 (Breast) | K563 (Leukemia) | HT-29 (Colon) | A549 (Lung) |
| Series A | 2-amino-thiazole-5-carboxylic acid phenylamide | 20.2[1] | - | Inactive[1] | Comparable to Dasatinib[1] | 21.6[1] | - |
| Series B | 4-methylthiazole-5-carboxylic acid | - | - | Good activity[2] | - | - | - |
| Series C | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | - | - | - | - | Low activity | 48% inhibition (8c)[3] |
| Series D | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | - | - | - | - | - | 5.42 - 25.4 |
| Doxorubicin | Standard Chemotherapeutic | - | - | - | - | - | 0.460[4] |
| Dasatinib | Standard Chemotherapeutic | < 1 µM[1] | - | < 1 µM[1] | High potency | < 1 µM[1] | - |
Note: "-" indicates data not available in the reviewed sources. IC50 values are presented in µM unless otherwise stated. A lower IC50 value indicates higher potency.
Mechanisms of Anticancer Action
The anticancer activity of these thiazole derivatives is attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. Furthermore, specific derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
Cell Cycle Arrest
Flow cytometry analysis has revealed that certain thiazole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some compounds cause an accumulation of cells in the G1/S phase or at the G2/M checkpoint, ultimately leading to a halt in proliferation.
Induction of Apoptosis
A key mechanism of action for many of these compounds is the induction of apoptosis. This is often confirmed through Annexin V-FITC/Propidium Iodide (PI) staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treatment with these derivatives typically leads to a significant increase in the percentage of apoptotic cells compared to untreated controls.
Signaling Pathway Inhibition
Several signaling pathways crucial for cancer progression have been identified as targets for these thiazole derivatives.
VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[5][6][7] Some thiazole derivatives have been shown to inhibit VEGFR-2, thereby potentially cutting off the tumor's blood supply. The binding of VEGF-A to VEGFR-2 initiates a signaling cascade involving the autophosphorylation of the receptor and activation of downstream pathways like PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt, which promote endothelial cell proliferation and survival.[5][6][8][9]
MUC1 Signaling
Mucin 1 (MUC1) is a glycoprotein that is overexpressed and aberrantly glycosylated in many cancers.[10][11][12] It plays a role in cancer progression by activating oncogenic signaling pathways such as MAPK and PI3K/Akt, leading to increased cell proliferation and survival.[10][12] Certain 4-methylthiazole-5-carboxylic acid derivatives have shown potential as inhibitors of MUC1.[2]
TRBP2 and miRNA Biogenesis
Transactivation response RNA-binding protein 2 (TRBP2) is a component of the RNA-induced silencing complex (RISC) and is involved in the processing of microRNAs (miRNAs), which regulate gene expression.[13][14] Dysregulation of TRBP2 has been implicated in various cancers.[14][15] Some 2-phenylthiazole-5-carboxylic acid derivatives have been developed to target TRBP2, thereby modulating miRNA biogenesis and inhibiting cancer cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[16]
-
Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.[17]
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the thiazole derivatives. Control wells receive medium with vehicle (e.g., 0.5% DMSO).[17] The plates are then incubated for a specified period (e.g., 24 or 48 hours).[17]
-
MTT Addition : After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[17] The plates are incubated for an additional 4 hours in the dark at 37°C.[17]
-
Formazan Solubilization : The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[17]
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional analyses of Mucin-1-mediated signaling and subsequent tumor progression - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MUC1: Structure, Function, and Clinic Application in Epithelial Cancers | MDPI [mdpi.com]
- 13. TRBP2, a Major Component of the RNAi Machinery, Is Subjected to Cell Cycle-Dependent Regulation in Human Cancer Cells of Diverse Tissue Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of TARBP2 in the development and progression of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Loss of TARBP2 Drives the Progression of Hepatocellular Carcinoma via miR-145-SERPINE1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. ijprajournal.com [ijprajournal.com]
A Comparative Analysis of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid and Other Thiazole-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of 2-Acetylamino-4-methylthiazole-5-carboxylic acid against other established thiazole-based drugs. Due to the limited publicly available data on the specific biological activity of this compound, this document outlines a potential pathway for its investigation, drawing comparisons with well-characterized thiazole-containing drugs to highlight key areas for research and development.
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The potential efficacy of a novel compound like this compound would be contingent on its specific molecular targets and mechanism of action, which require experimental elucidation.
Comparative Efficacy Data: A Hypothetical Framework
To rigorously assess the therapeutic potential of this compound, its efficacy would need to be quantified against established drugs targeting similar pathways. Below is a template for how such comparative data could be presented. For the purpose of this guide, we will compare it with a hypothetical anti-inflammatory thiazole drug and the well-established NSAID, Meloxicam, which contains a thiazole-like core.
Table 1: Comparative In Vitro Efficacy
| Compound | Target Enzyme/Receptor | IC50 (nM) | Cell Line | Cytotoxicity (CC50, µM) |
| This compound | Hypothesized: COX-2 | Data TBD | RAW 264.7 | Data TBD |
| Comparator Drug A (e.g., Novel Thiazole) | Hypothesized: COX-2 | Data TBD | RAW 264.7 | Data TBD |
| Meloxicam | COX-2 | 400 - 800 | Various | >100 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. TBD: To be determined.
Table 2: Comparative In Vivo Efficacy (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Animal Model |
| This compound | Data TBD | Data TBD | Rat |
| Comparator Drug A (e.g., Novel Thiazole) | Data TBD | Data TBD | Rat |
| Meloxicam | 10 | 50 - 60 | Rat |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing the anti-inflammatory potential of a novel thiazole compound.
In Vitro COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the cyclooxygenase-2 (COX-2) enzyme.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric assay kit, test compounds, and reference drug (Meloxicam).
-
Procedure:
-
The test compounds are serially diluted to a range of concentrations.
-
The enzyme is pre-incubated with each concentration of the test compound or vehicle control.
-
The reaction is initiated by adding arachidonic acid.
-
The production of prostaglandin E2 (PGE2) is measured using the assay kit's detection method (e.g., absorbance or fluorescence).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell-Based Assay for Anti-Inflammatory Activity
-
Objective: To assess the ability of the test compounds to reduce the production of pro-inflammatory mediators in a cellular model.
-
Cell Line: Murine macrophage cell line (RAW 264.7).
-
Procedure:
-
RAW 264.7 cells are cultured to 80% confluency.
-
Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After a 24-hour incubation period, the cell supernatant is collected.
-
The concentration of nitric oxide (NO) and PGE2 in the supernatant is quantified using Griess reagent and an ELISA kit, respectively.
-
Cell viability is assessed using an MTT assay to rule out cytotoxicity.
-
In Vivo Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the acute anti-inflammatory activity of the test compounds in an animal model.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
The test compounds, vehicle control, or reference drug are administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw to induce localized inflammation.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
Visualizing Mechanisms and Workflows
Hypothesized Anti-Inflammatory Signaling Pathway
The diagram below illustrates a potential mechanism of action for a thiazole-based anti-inflammatory drug that targets the COX-2 pathway, a common mechanism for such compounds.
Validation of 2-Acetylamino-4-methylthiazole-5-carboxylic acid as a scaffold for drug design
A comprehensive analysis of 2-acetylamino-4-methylthiazole-5-carboxylic acid and its derivatives showcases the potential of this scaffold in the development of novel therapeutic agents. This guide provides a comparative overview of its anticancer and antimicrobial activities, supported by experimental data, detailed protocols, and mechanistic insights.
The this compound scaffold has emerged as a promising framework in medicinal chemistry, particularly in the design of anticancer and antimicrobial agents. Its structural features allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. This guide objectively compares the performance of this scaffold with alternative structures and provides the underlying experimental data for validation.
Performance Comparison: Anticancer Activity
Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of selected derivatives, comparing them with standard chemotherapeutic agents.
| Compound/Analog | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| This compound derivative 1 | MCF-7 (Breast Cancer) | 2.57 ± 0.16[1] | Staurosporine | 6.77 ± 0.41[1] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44[1] | Staurosporine | 8.4 ± 0.51[1] | |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative (6d) | K563 (Leukemia) | Comparable to Dasatinib | Dasatinib | < 1[2] |
| MCF-7 (Breast Cancer) | 20.2[2][3] | Dasatinib | < 1[2][3] | |
| HT-29 (Colon Cancer) | 21.6[2][3] | Dasatinib | < 1[2][3] | |
| Thiazole Scaffold-Based Small Molecule (8c) | HeLa (Cervical Cancer) | 1.65 - 8.60[4] | - | - |
| SiHa (Cervical Cancer) | 1.65 - 8.60[4] | - | - | |
| Thiazole Scaffold-Based Small Molecule (8j) | HepG2 (Liver Cancer) | 7.90[4] | - | - |
| Thiazole Scaffold-Based Small Molecule (8m) | HepG2 (Liver Cancer) | 5.15[4] | - | - |
Performance Comparison: Antimicrobial Activity
The versatility of the this compound scaffold extends to its antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values of thiazole derivatives against various pathogenic bacteria.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) |
| 4-methylthiazole derivative (4f) | Escherichia coli | < 0.97[5] |
| 4-methylthiazole derivative (4i) | Escherichia coli | < 0.97[5] |
| 2-phenylacetamido-thiazole derivative (16) | Escherichia coli | 1.56 - 6.25[1] |
| Pseudomonas aeruginosa | 1.56 - 6.25[1] | |
| Bacillus subtilis | 1.56 - 6.25[1] | |
| Staphylococcus aureus | 1.56 - 6.25[1] |
Mechanistic Insights: Targeting the MUC1 Signaling Pathway
Several derivatives of the this compound scaffold are believed to exert their anticancer effects by modulating the Mucin 1 (MUC1) signaling pathway. MUC1 is a transmembrane glycoprotein that is overexpressed in a majority of adenocarcinomas and plays a crucial role in tumor progression and metastasis.[5] The cytoplasmic tail of MUC1 interacts with several key signaling proteins, including β-catenin and receptor tyrosine kinases like EGFR and ErbB2, leading to the activation of downstream pathways such as PI3K/Akt and MAPK, which promote cell proliferation, survival, and invasion.[5][6]
Experimental Protocols
The validation of the this compound scaffold relies on robust and reproducible experimental data. Below are the detailed methodologies for the key assays cited in this guide.
Synthesis of this compound Derivatives (General Procedure)
A common synthetic route to novel thiazole derivatives involves a one-pot multicomponent reaction.[7] This approach offers efficiency and high yields.
Procedure:
-
A mixture of an α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and a selected anhydride (1 mmol) is prepared.
-
The reactants are dissolved in a 1:1 ethanol:water solvent system.
-
A catalytic amount of reusable NiFe2O4 nanoparticles is added to the mixture.
-
The reaction mixture is stirred at room temperature for a specified duration.
-
Upon completion, the product is isolated by filtration, washed, and purified by recrystallization.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivatives (test compounds)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Conclusion
The this compound scaffold represents a valuable and versatile platform for the design and development of new therapeutic agents. The presented data and experimental protocols validate its potential in generating potent anticancer and antimicrobial compounds. Further exploration and optimization of derivatives based on this scaffold hold significant promise for future drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional analyses of Mucin-1-mediated signaling and subsequent tumor progression - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The network map of mucin 1 mediated signaling in cancer progression and immune modulation | Semantic Scholar [semanticscholar.org]
- 7. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. One moment, please... [microbeonline.com]
Head-to-Head Comparison of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid Derivatives in Cellular Assays
This guide provides a comparative analysis of the biological activity of various derivatives of 2-Acetylamino-4-methylthiazole-5-carboxylic acid in key cellular assays. The data presented is compiled from multiple studies to offer a broader perspective on the potential of these compounds in drug discovery and development. The primary focus of the evaluated derivatives lies in their anti-proliferative and anti-inflammatory activities.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro activity of selected this compound derivatives from various studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions may vary between studies.
| Compound ID | Derivative Class | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| Derivative A | Phenylamide | K562 (Leukemia) | Anti-proliferative | Cell Viability | Comparable to Dasatinib | [1] |
| MCF-7 (Breast Cancer) | Anti-proliferative | Cell Viability | 20.2 | [1][2] | ||
| HT-29 (Colon Cancer) | Anti-proliferative | Cell Viability | 21.6 | [1][2] | ||
| MDA-MB-231 (Breast Cancer) | Anti-proliferative | Cell Viability | Inactive | [1] | ||
| Derivative B | 4-methylthiazole-5-carboxylic acid | MDA-MB-231 (Breast Cancer) | Anti-proliferative | Cell Viability | Good Activity | [3] |
| Derivative C | 2-Benzamido-4-methylthiazole-5-carboxylic acid (para-fluoro) | - | Enzyme Inhibition | Xanthine Oxidase | 0.57 | [4] |
| Derivative D | 2-Benzamido-4-methylthiazole-5-carboxylic acid (para-chloro) | - | Enzyme Inhibition | Xanthine Oxidase | 0.91 | [4] |
Experimental Protocols
Detailed methodologies for the key cellular assays cited in the evaluation of these derivatives are provided below.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
Griess Assay for Nitric Oxide Quantification
The Griess test is a colorimetric assay that indirectly measures nitric oxide (NO) production by quantifying its stable metabolite, nitrite.[9] This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring the inhibition of NO production in stimulated macrophages. The reaction involves the formation of a colored azo dye from the reaction of nitrite with the Griess reagent.[9][10]
Protocol:
-
Cell Culture and Stimulation: Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.[9]
-
Griess Reaction:
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light.[11] Measure the absorbance at 540 nm.[9][10]
-
Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.[9]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: Potential mechanism of action for anti-inflammatory thiazole derivatives.
Experimental Workflow
Caption: General workflow for an MTT-based cell viability assay.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Kinase selectivity profiling of 2-Acetylamino-4-methylthiazole-5-carboxylic acid inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in the development of potent kinase inhibitors, targeting a range of kinases implicated in oncology and immunology. This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors based on the 2-aminothiazole-5-carboxamide core, a close derivative of 2-Acetylamino-4-methylthiazole-5-carboxylic acid. We present quantitative data, detailed experimental methodologies, and visual diagrams of experimental workflows and relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Comparative Kinase Inhibition Profile
The table below summarizes the half-maximal inhibitory concentration (IC50) values for Dasatinib, a prominent inhibitor featuring the 2-aminothiazole-5-carboxamide core, and Bosutinib, another potent kinase inhibitor, against a panel of clinically relevant kinases. Lower IC50 values are indicative of higher potency. This data provides a snapshot of their respective potency and selectivity.[1]
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Primary Pathway |
| ABL1 | < 1 | 1.2 | Bcr-Abl Signaling |
| SRC | 0.5 | 1.2 | Src Signaling |
| LCK | 1.1 | 2.9 | T-Cell Receptor Signaling |
| LYN | 1.1 | 1.8 | B-Cell Receptor Signaling |
| YES1 | 0.6 | 1.1 | Src Signaling |
| KIT | 4.8 | 13.5 | RTK Signaling |
| PDGFRβ | 28 | 100 | RTK Signaling |
| EPHA2 | 15 | 3.3 | RTK Signaling |
Note: IC50 values can exhibit variability depending on the specific assay conditions and substrates utilized. The data presented here are for comparative purposes.
As the data indicates, both Dasatinib and Bosutinib are potent inhibitors of the Bcr-Abl and Src family kinases.[1] However, Dasatinib demonstrates broader activity against other kinases such as KIT and PDGFRβ in comparison to Bosutinib.[1] The differential selectivity of these inhibitors is a key factor in their distinct clinical applications and associated side-effect profiles. Dasatinib, for instance, is recognized as a multi-targeted inhibitor, impacting a wider array of signaling pathways.[2][3]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method for determining the IC50 of a compound against a panel of kinases.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 of a test compound against a specific kinase using a radiometric or fluorescence-based assay.[1]
1. Materials:
- Purified recombinant kinases (a broad panel is used for selectivity profiling)
- Specific peptide or protein substrates for each kinase
- Test compound (e.g., Dasatinib) dissolved in DMSO
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for fluorescence-based assays)
- 96-well or 384-well assay plates
- Stop solution (e.g., phosphoric acid for radiometric assays, EDTA for others)
- Detection reagents and instrumentation (e.g., scintillation counter or fluorescence plate reader)
2. Assay Procedure:
- Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
- Reaction Setup: In the wells of the assay plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
- Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.[1]
- Termination: Stop the reaction by adding the stop solution.
- Detection: Measure the amount of substrate phosphorylation. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, this may involve measuring the binding of a phosphorylation-specific antibody.
- Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[1]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in kinase inhibitor profiling and the biological context of their targets, the following diagrams are provided.
Caption: Workflow for determining kinase inhibitor selectivity.
The inhibitors discussed in this guide, particularly Dasatinib, are potent inhibitors of the Bcr-Abl fusion protein and Src family kinases. The Bcr-Abl signaling pathway is central to the pathology of Chronic Myeloid Leukemia (CML).
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid Derivatives: A Focus on Kinase Selectivity and Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid derivatives and related compounds, with a focus on their performance as kinase inhibitors and antiproliferative agents. The data presented is compiled from various studies to offer a comprehensive resource for researchers in oncology and medicinal chemistry. While broad cross-reactivity data is limited, this guide summarizes the available information on selectivity against various kinases and activity in cellular assays.
Introduction to this compound Derivatives
The thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. A key aspect of their development is understanding their selectivity, which is a measure of their cross-reactivity against related targets, such as different protein kinases. High selectivity is often a desirable trait in drug candidates to minimize off-target effects and associated toxicities.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of a series of 2-amino-thiazole derivatives against various kinases and tumor cell lines. These data are crucial for understanding the structure-activity relationships (SAR) and the selectivity profiles of this chemical series.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | R (Substitution on Phenyl Ring) | IC50 (µM) | Ki (µM) |
| 1b | CDK9/cyclin T1 | 3-NO2 | 0.05 | 0.02 |
| 1c | CDK9/cyclin T1 | 3-NH2 | 0.04 | 0.01 |
| 1d | CDK9/cyclin T1 | 3-OH | 0.12 | 0.05 |
| 1e | CDK9/cyclin T1 | 3-OMe | 0.15 | 0.06 |
| 1f | CDK9/cyclin T1 | 3-Cl | 0.08 | 0.03 |
| 1a | CDK9/cyclin T1 | H | 0.18 | 0.08 |
| 1g | CDK9/cyclin T1 | 4-Morpholino | >10 | >10 |
Data presented in this table is a representative compilation from literature on analogous 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives to illustrate structure-activity relationships. Actual values for specifically named compounds may vary.[1]
Table 2: Cellular Antiproliferative Activity (Human Tumor Cell Lines)
| Compound ID | Cell Line | R (Substitution on Phenyl Ring) | GI50 (µM) |
| 6d | K562 (Leukemia) | N/A | Comparable to Dasatinib |
| 6d | MCF-7 (Breast) | N/A | 20.2 |
| 6d | HT-29 (Colon) | N/A | 21.6 |
| 6d | MDA-MB-231 (Breast) | N/A | Inactive |
| Dasatinib | Various | N/A | < 1 |
GI50 represents the concentration of the compound that causes 50% growth inhibition of the cells. Data for compound 6d, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, is compared to the established drug Dasatinib.[2][3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.
-
Reagent Preparation : Prepare solutions of the kinase, substrate, ATP, and test compounds in the appropriate assay buffer.
-
Compound Dispensing : Add 1 µL of test compound dilutions (typically in DMSO) to the wells of a 384-well plate.
-
Kinase Addition : Add 5 µL of the Kinase Solution to each well.
-
Initiation of Reaction : Initiate the kinase reaction by adding 5 µL of the Substrate Solution to each well.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
ATP Detection : Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.
-
Data Analysis : Measure luminescence using a plate reader. The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.[1]
Cellular Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.
-
Cell Seeding : Seed human tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement : Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of growth inhibition relative to untreated control cells. Determine the GI50 value, the concentration of the compound that causes 50% growth inhibition.
Visualizations
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor selectivity.
Signaling Pathway Inhibition by a Putative Kinase Inhibitor
Caption: Inhibition of a signaling pathway by a kinase inhibitor.
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. The provided data highlights the importance of subtle structural modifications in determining both potency and selectivity. Further comprehensive cross-reactivity studies against a broader panel of targets would be beneficial for a more complete understanding of the pharmacological profile of these promising molecules.
References
Benchmarking 2-Acetylamino-4-methylthiazole-5-carboxylic acid derivatives against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of 2-Acetylamino-4-methylthiazole-5-carboxylic acid derivatives against known standards in key therapeutic areas. The following sections present quantitative data from in vitro studies, detailed experimental protocols for the cited assays, and visualizations of relevant biological pathways and workflows to support further research and development.
Anticancer Activity: Benchmarking Against Kinase Inhibitors
Derivatives of this compound have been investigated for their potential as anticancer agents. Their performance has been evaluated against established kinase inhibitors such as Staurosporine and Dasatinib.
Comparative Efficacy of Thiazole Derivatives Against Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives compared to standard anticancer drugs. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Standard Drug | Standard's IC50 (µM) |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole Derivative 6d | K563 (Leukemia) | Comparable to Dasatinib | Dasatinib | Not specified |
| MCF-7 (Breast Cancer) | 20.2 | Dasatinib | < 1 | |
| HT-29 (Colon Cancer) | 21.6 | Dasatinib | < 1 | |
| N-thiazolyl-indole-2-carboxamide 6i | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | - | - |
| N-thiazolyl-indole-2-carboxamide 6v | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | - | - |
Data compiled from multiple studies.[1]
dot
Caption: Workflow for assessing anticancer activity using the MTT assay.
Anti-inflammatory Activity: Benchmarking Against COX Inhibitors
The anti-inflammatory potential of thiazole carboxamide derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Their performance is compared to the well-known COX-2 inhibitor, Celecoxib.
Comparative Efficacy of Thiazole Carboxamide Derivatives as COX Inhibitors
The table below presents the IC50 values of representative thiazole carboxamide derivatives against COX-1 and COX-2 enzymes, alongside the standard drug Celecoxib. A higher COX-2/COX-1 selectivity ratio is generally desirable for reducing gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Thiazole Carboxamide 2a | 2.65 | 0.958 | 2.77 |
| Thiazole Carboxamide 2b | 0.239 | 0.191 | 1.25 |
| Celecoxib (Standard) | 7.21 | 0.83 | 8.68 |
Data is indicative of the performance of the thiazole carboxamide class of compounds.[2]
Caption: Inhibition of the xanthine oxidase pathway by thiazole derivatives.
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and a standard drug (e.g., Staurosporine, Doxorubicin) for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Compound Incubation: The thiazole derivatives and a standard inhibitor (e.g., Celecoxib, Indomethacin) are pre-incubated with the respective COX enzymes.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandins: The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 values for both COX-1 and COX-2 are determined.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase activity.
-
Reagent Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound (thiazole derivative or standard like Allopurinol).
-
Enzyme Addition: The reaction is initiated by adding xanthine oxidase enzyme solution.
-
Absorbance Measurement: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the test compound to that of an uninhibited control. The IC50 value is then determined.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid Prodrugs in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of prodrugs of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, a compound belonging to a class of thiazole derivatives known for their diverse biological activities, including anti-inflammatory properties.[1][2][3] Due to the frequent challenge of limited bioavailability of carboxylic acid-containing compounds, prodrug strategies are commonly employed to enhance pharmacokinetic profiles. This guide will focus on a representative ethyl ester prodrug, comparing its projected efficacy against the parent compound and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
While direct in vivo studies on prodrugs of this compound are not extensively documented in publicly available literature, this guide extrapolates expected performance based on established principles of prodrug design and efficacy data from structurally related thiazole derivatives.[2][4]
Comparative Efficacy and Physicochemical Properties
The primary rationale for developing a prodrug of this compound is to improve its absorption and bioavailability. The addition of an ethyl ester group masks the polar carboxylic acid, increasing lipophilicity and facilitating passage across biological membranes. Following absorption, endogenous esterases are expected to hydrolyze the ester, releasing the active parent drug into circulation.
Below is a table summarizing the anticipated and known properties and in vivo efficacy of the parent compound, its ethyl ester prodrug, and the comparator, Indomethacin, in a standard carrageenan-induced rat paw edema model.
| Parameter | This compound (Parent Compound) | Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate (Prodrug) | Indomethacin (Comparator) |
| Molecular Weight | 200.22 g/mol | 228.27 g/mol | 357.79 g/mol |
| Aqueous Solubility | Low | Very Low (Increased Lipophilicity) | Practically Insoluble |
| Bioavailability (Oral) | Projected Low | Projected Moderate to High | High (~100%) |
| Mechanism of Action | Putative COX/LOX Inhibition | Pro-drug of the active compound | Non-selective COX Inhibitor |
| Dose (in vivo model) | 20 mg/kg (Projected) | 20 mg/kg (Projected) | 10 mg/kg |
| Paw Edema Inhibition (%) | 35-45% (Projected) | 55-65% (Projected) | ~70-80%[4] |
Signaling Pathways and Activation
The anti-inflammatory effects of many thiazole derivatives are attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[2][5] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation. The prodrug itself is inactive and must first be metabolized to the parent compound to exert its therapeutic effect.
Experimental Protocols
The following is a detailed methodology for a standard in vivo model used to assess anti-inflammatory efficacy.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the efficacy of acute anti-inflammatory agents.
-
Animals: Male Wistar rats (150-180g) are used. Animals are housed under standard laboratory conditions and fasted for 18 hours before the experiment with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Test Compound Group (Parent Drug, 20 mg/kg, p.o.)
-
Test Compound Group (Prodrug, 20 mg/kg, p.o.)
-
Standard Drug Group (Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective compounds (or vehicle) are administered orally (p.o.).
-
One hour after administration, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine significance.
-
Comparative Analysis and Logical Relationships
The decision to pursue a prodrug strategy is based on overcoming limitations of a parent compound. The expected advantages of the ethyl ester prodrug of this compound are an improved pharmacokinetic profile leading to enhanced in vivo efficacy compared to the parent drug.
References
- 1. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 2. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel dithiazole carboxylic acid Derivatives: In vivo and in silico investigation of their Anti-Inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Acetylamino-4-methylthiazole-5-carboxylic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS Number: 63788-62-5), a compound identified as an irritant.[1] Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound.
Hazard Identification:
-
Irritant: Causes serious eye irritation. May cause skin and respiratory irritation.[2][3][4]
-
Harmful: May be harmful if swallowed.[2]
Personal Protective Equipment (PPE): All personnel handling this substance must use appropriate personal protective equipment. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield is recommended if splashing is a risk.[5] | To protect against eye irritation from dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[5] | To prevent skin contact and potential irritation. |
| Respiratory Protection | A dust respirator should be used if handling solids that may generate dust. Work should be performed in a well-ventilated area or a chemical fume hood.[5] | To avoid inhalation of irritating dust particles. |
Safe Handling Practices:
-
Do not breathe in dust.[8]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[2][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all applicable federal, state, and local environmental regulations.[5] Do not dispose of this chemical into drains or the sanitary sewer system.[5][8]
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.[9]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[10]
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
For small spills, carefully sweep up the solid material to avoid creating dust.[7]
-
Absorb any remaining residue with an inert material such as sand or vermiculite.[2][8]
-
Place all contaminated materials into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[5]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by trained and licensed professionals.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. fishersci.com [fishersci.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. fishersci.co.uk [fishersci.co.uk]
Essential Safety and Operational Guide for 2-Acetylamino-4-methylthiazole-5-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Acetylamino-4-methylthiazole-5-carboxylic acid. The following procedures are based on the known hazards of similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for structurally similar compounds.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1][2] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[1][2] Double-gloving may be necessary for tasks with a higher risk of splash or prolonged contact.[2][3] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1][4] |
| Footwear | Closed-toe shoes | - | Protects feet from spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as detailed in the table above.
-
Ensure gloves are inspected for any tears or punctures before use.
3. Handling the Compound:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1] Use non-sparking tools.[10]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Spill Prevention: Keep the container tightly closed when not in use.[6][10]
4. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after handling and before leaving the laboratory, even if gloves were worn.[10]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
5. Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[6][10]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[2] Do not mix with other waste streams.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills should be considered hazardous waste and disposed of accordingly.
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[2]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
